molecular formula C15H15NO B155756 Dibenzyl ketoxime CAS No. 1788-31-4

Dibenzyl ketoxime

Cat. No.: B155756
CAS No.: 1788-31-4
M. Wt: 225.28 g/mol
InChI Key: SXEBLVKLMOIGER-UHFFFAOYSA-N
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Description

Dibenzyl ketoxime is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Diphenylacetone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine
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InChI

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXEBLVKLMOIGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID90170544
Record name 1,3-Diphenylacetone oxime
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Molecular Weight

225.28 g/mol
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CAS No.

1788-31-4
Record name 2-Propanone, 1,3-diphenyl-, oxime
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Foundational & Exploratory

dibenzyl ketoxime synthesis from dibenzyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dibenzyl Ketoxime from Dibenzyl Ketone

Introduction

Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1] Ketoximes, where neither R nor R' is a hydrogen atom, are critical intermediates in organic synthesis, serving as protecting groups for carbonyl compounds and as precursors for significant transformations like the Beckmann rearrangement.[1] this compound (1,3-diphenyl-2-propanone oxime), derived from dibenzyl ketone (1,3-diphenylacetone), is a valuable building block in the development of more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of this compound from dibenzyl ketone. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data on synthesis methodologies, and visual representations of the reaction mechanism and workflow.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis, purification, and characterization.

PropertyDibenzyl Ketone (Starting Material)This compound (Product)
Systematic Name 1,3-Diphenylpropan-2-one[2]1,3-Diphenyl-2-propanone, oxime[3][4]
CAS Number 102-04-5[2]1788-31-4[3]
Molecular Formula C₁₅H₁₄O[2]C₁₅H₁₅NO[3]
Molecular Weight 210.27 g/mol [2]225.29 g/mol [3]
Appearance White to light yellow crystalline solid[2]Colorless needles or crystalline solid
Melting Point 32-34 °C[2]~60-61 °C
Boiling Point 330 °C[2]Not readily available
Solubility Insoluble in water; soluble in ethanol, ether[2]Poorly soluble in water; soluble in organic solvents

Synthesis Overview and Mechanism

The synthesis of this compound is a classic condensation reaction between the carbonyl group of dibenzyl ketone and hydroxylamine.[5] The reaction is typically performed using a salt of hydroxylamine, such as hydroxylamine hydrochloride (NH₂OH·HCl), and requires a base to liberate the free hydroxylamine nucleophile.[6]

Reaction_Scheme start Dibenzyl Ketone (C₁₅H₁₄O) product This compound (C₁₅H₁₅NO) start->product Base or Acid Catalyst reagent + NH2OH(Hydroxylamine) reagent->product byproduct + H2O(Water)

Caption: Overall reaction for the synthesis of this compound.

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone.[7] This is followed by proton transfer steps and the elimination of a water molecule to form the C=N double bond characteristic of an oxime.[7][8]

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration reactant_node reactant_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label ketone Dibenzyl Ketone (C=O) intermediate1 Tetrahedral Intermediate (Carbinolamine) ketone->intermediate1 Nucleophilic attack by N hydroxylamine Hydroxylamine (NH₂OH) intermediate2 Protonated Intermediate intermediate1->intermediate2 Intra/intermolecular proton transfer oxime This compound (C=N-OH) intermediate2->oxime Elimination of H₂O water Water (H₂O)

Caption: Simplified reaction mechanism for ketoxime formation.

Comparative Methodologies

Various methods have been established for the synthesis of ketoximes. The choice of method often depends on the substrate's reactivity, desired purity, and available laboratory conditions. The following table summarizes several common approaches applicable to dibenzyl ketone.

MethodReagentsSolventConditionsYieldReference
1. Basic Hydrolysis NH₂OH·HCl, KOHEthanolReflux, ~3 hGood to Excellent
2. Mechanochemical NH₂OH·HCl, NaOHSolvent-freeGrinding (Mortar/Pestle)High Conversion[9]
3. Heterogeneous Base NH₂OH·HCl, Na₂CO₃Alkanol (e.g., Methanol)Reflux (65-110 °C)Good[10]
4. Acid Catalysis NH₂OH·HCl, Oxalic AcidAcetonitrileReflux, 90 min~95%
5. Carbonate in Methanol NH₂OH·HCl, K₂CO₃MethanolRoom Temp or RefluxHigh[6]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing this compound based on the reaction of dibenzyl ketone with hydroxylamine hydrochloride in the presence of a base.

Materials and Reagents
  • Dibenzyl ketone (1,3-diphenylacetone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Hydrochloric acid (dilute, for workup)

Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Beaker and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a 250-mL round-bottom flask, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol. Add 5.2 g (0.075 mol, 1.5 equivalents) of hydroxylamine hydrochloride to the solution.

  • Base Addition: Separately, prepare a solution of 8.4 g (0.15 mol, 3.0 equivalents) of potassium hydroxide in a minimum amount of water (~15 mL) and cool it to room temperature. Add this basic solution dropwise to the flask containing the ketone and hydroxylamine hydrochloride while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.[11] Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup - Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of cold water with stirring. This compound should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove inorganic salts and residual base.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Determine the melting point of the dried crystals. Confirm the structure using spectroscopic methods such as Infrared (IR) Spectroscopy (to observe O-H and C=N stretches) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][9]

Experimental_Workflow setup_node setup_node process_node process_node purify_node purify_node analysis_node analysis_node end_node end_node start Start dissolve 1. Dissolve Dibenzyl Ketone & NH₂OH·HCl in Ethanol start->dissolve add_base 2. Add Aqueous Base (e.g., KOH) Dropwise dissolve->add_base reflux 3. Heat to Reflux (2-3 hours) add_base->reflux cool 4. Cool to Room Temp & Pour into Water reflux->cool filter 5. Isolate Crude Product (Vacuum Filtration) cool->filter recrystallize 6. Recrystallize from Hot Ethanol filter->recrystallize characterize 7. Characterize Product (MP, IR, NMR) recrystallize->characterize final_product Pure this compound characterize->final_product

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Operations should be conducted in a well-ventilated fume hood.

  • Ethanol is flammable and should be kept away from ignition sources.

  • Potassium hydroxide and sodium hydroxide are corrosive and should be handled with care.

Conclusion

The synthesis of this compound from dibenzyl ketone is a robust and straightforward condensation reaction. The procedure can be adapted using various bases and solvent systems, including environmentally benign mechanochemical methods. The protocol detailed in this guide represents a reliable method for producing high-purity this compound suitable for further use in research and development. Proper characterization is crucial to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to the Preparation of 1,3-Diphenyl-2-propanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diphenyl-2-propanone oxime, a valuable intermediate in organic synthesis. This document details the chemical properties of the reactants and products, a validated experimental protocol, and the necessary characterization data.

Introduction

1,3-Diphenyl-2-propanone oxime (also known as dibenzyl ketoxime) is a ketoxime that serves as a versatile precursor in the synthesis of various organic compounds. The formation of the oxime functional group from a ketone is a fundamental and widely utilized reaction in organic chemistry. This guide will focus on the most common and reliable method for its preparation: the condensation of 1,3-diphenyl-2-propanone with hydroxylamine hydrochloride.

Reactant and Product Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution, work-up, and purification of the synthesis.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
1,3-Diphenyl-2-propanone 1,3-Diphenyl-2-propanone structure210.2732-34White to light yellow solid102-04-5
Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride structure69.49155-157White crystalline solid5470-11-1
Sodium Hydroxide Sodium Hydroxide structure40.00318White solid (pellets/flakes)1310-73-2
1,3-Diphenyl-2-propanone Oxime 1,3-Diphenyl-2-propanone Oxime structure225.29122-124White or pale yellow crystalline powder1788-31-4

Synthesis Pathway

The synthesis of 1,3-diphenyl-2-propanone oxime is achieved through a nucleophilic addition-elimination reaction between 1,3-diphenyl-2-propanone and hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a base, such as sodium hydroxide.

Synthesis_Pathway Synthesis of 1,3-Diphenyl-2-propanone Oxime Ketone 1,3-Diphenyl-2-propanone Intermediate Hemiaminal Intermediate Ketone->Intermediate + Hydroxylamine Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine Hydroxylamine (in situ) Hydroxylamine_HCl->Hydroxylamine + NaOH Base Sodium Hydroxide Base->Hydroxylamine Hydroxylamine->Intermediate Product 1,3-Diphenyl-2-propanone Oxime Intermediate->Product - H2O Water Water Intermediate->Water

Caption: Reaction pathway for the synthesis of 1,3-diphenyl-2-propanone oxime.

Experimental Protocol

This protocol is based on established procedures for the synthesis of ketoximes and is adapted for the preparation of 1,3-diphenyl-2-propanone oxime.

Materials:

  • 1,3-Diphenyl-2-propanone (10.5 g, 50 mmol)

  • Hydroxylamine hydrochloride (5.2 g, 75 mmol)

  • Sodium hydroxide (4.0 g, 100 mmol)

  • Ethanol (95%, 100 mL)

  • Water (deionized)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.5 g (50 mmol) of 1,3-diphenyl-2-propanone and 5.2 g (75 mmol) of hydroxylamine hydrochloride in 100 mL of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 4.0 g (100 mmol) of sodium hydroxide in 15 mL of water. The addition should be done portion-wise to control any potential exotherm.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir and reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of cold water with stirring. A white to pale yellow precipitate of 1,3-diphenyl-2-propanone oxime will form.

  • Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude oxime can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a white to pale yellow crystalline solid.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow for Oxime Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve Ketone and Hydroxylamine HCl in Ethanol Add_Base Add NaOH Solution Dissolve->Add_Base Reflux Reflux for 2-3 hours Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Pure Oxime

Caption: Step-by-step workflow for the synthesis of 1,3-diphenyl-2-propanone oxime.

Characterization Data

The identity and purity of the synthesized 1,3-diphenyl-2-propanone oxime should be confirmed by spectroscopic methods and melting point analysis.

Analysis Expected Result
Melting Point 122-124 °C
Appearance White to pale yellow crystalline powder
¹H NMR (CDCl₃) δ (ppm): ~3.7 (s, 4H, 2 x CH₂), ~7.2-7.4 (m, 10H, Ar-H), ~8.0 (br s, 1H, N-OH)
¹³C NMR (CDCl₃) δ (ppm): ~40 (CH₂), ~126-130 (Ar-C), ~158 (C=N)
IR (KBr, cm⁻¹) ~3250 (O-H stretch, broad), ~1650 (C=N stretch), ~1495, 1450 (C=C aromatic stretch)
Mass Spec (EI) m/z: 225 (M⁺), 91 (C₇H₇⁺, base peak)

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Actual values may vary slightly.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Ethanol is flammable; avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a detailed framework for the successful synthesis and characterization of 1,3-diphenyl-2-propanone oxime. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-purity product in a safe and efficient manner.

An In-depth Technical Guide to Dibenzyl Ketoxime: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl ketoxime, also known as 1,3-diphenyl-2-propanone oxime, is a significant chemical intermediate with the molecular formula C₁₅H₁₅NO.[1][2][3] This comprehensive technical guide details its core chemical and physical properties, molecular structure, and provides a detailed experimental protocol for its synthesis. Furthermore, this document presents its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, to aid in its identification and characterization. The reactivity and potential applications, particularly in chemical synthesis, are also discussed.

Chemical and Physical Properties

This compound is a white or pale yellow crystalline powder at room temperature.[3] It is insoluble in water.[3] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1788-31-4[2][3]
Molecular Formula C₁₅H₁₅NO[1][2][3]
Molecular Weight 225.29 g/mol [1][2]
Appearance White or pale yellow crystalline powder[3]
Melting Point 122-124 °C[3]
Boiling Point 407.8 °C at 760 mmHg[3]
Density 1.02 g/cm³[3]
Solubility Insoluble in water[3]
Flash Point 262.8 °C[3]
Refractive Index 1.556[3]

Molecular Structure

The chemical structure of this compound consists of a central ketoxime functional group with two benzyl substituents attached to the carbon atom of the C=N double bond. Its IUPAC name is N-(1,3-diphenylpropan-2-ylidene)hydroxylamine.[2] The presence of the C=N double bond allows for the existence of E/Z stereoisomers, though the predominant isomer is typically not specified in general commercial sources.

Key Structural Identifiers:

  • Canonical SMILES: C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2[4]

  • InChI: InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2[2][4]

  • InChIKey: SXEBLVKLMOIGER-UHFFFAOYSA-N[4]

A 2D chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of dibenzyl ketone (1,3-diphenyl-2-propanone) with hydroxylamine hydrochloride. Several methods exist, with variations in the base and solvent system used. Below is a generalized, robust protocol adaptable for laboratory synthesis.

Materials:

  • Dibenzyl ketone (1,3-diphenyl-2-propanone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzyl ketone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents). If using pyridine as the base, add it to the reaction mixture (2-3 equivalents). If using sodium hydroxide, it is typically added as an aqueous solution.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period of 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If pyridine was used, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by washing with water and brine. If sodium hydroxide was used, the product may precipitate upon cooling or addition of water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.[7]

G start Start: Dissolve Dibenzyl Ketone in Ethanol add_reagents Add Hydroxylamine Hydrochloride and Base start->add_reagents reflux Reflux for 1-3 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and perform aqueous work-up monitor->workup Reaction complete purify Purify by recrystallization workup->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. A database search indicates the availability of NMR, FTIR, and MS spectra for this compound.[8]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Assignment
Singlet~8.0 - 9.0N-OH
Multiplet~7.1 - 7.4Aromatic protons (10H)
Singlet~3.6 - 4.0CH₂ protons (4H)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~155 - 165C=N
~125 - 140Aromatic carbons
~30 - 40CH₂ carbons

Note: Predicted values are based on general chemical shift ranges and data for structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and aromatic C-H functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (oxime)3100 - 3600Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N (oxime)1640 - 1690Medium
C=C (aromatic)1450 - 1600Medium to Strong

Reactivity and Applications

This compound serves as a valuable intermediate in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of other molecules. For instance, it is used in the preparation of cis-2-benzyl-3-phenylaziridine through reduction with lithium aluminum hydride.[3] The oxime functional group can undergo various transformations, making it a versatile building block in the development of pharmaceuticals and other fine chemicals.

G dibenzyl_ketoxime This compound reduction Reduction (e.g., LiAlH4) dibenzyl_ketoxime->reduction other_transformations Other Functional Group Transformations dibenzyl_ketoxime->other_transformations aziridine cis-2-benzyl-3-phenylaziridine reduction->aziridine pharmaceuticals Pharmaceuticals and Fine Chemicals aziridine->pharmaceuticals other_transformations->pharmaceuticals

Caption: Reactivity and synthetic utility of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the use of this important chemical intermediate in their work. The provided experimental protocol and expected spectroscopic data serve as a practical foundation for the synthesis and identification of this compound.

References

dibenzyl ketoxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl ketoxime, a significant organic compound utilized as an intermediate in various chemical and pharmaceutical syntheses. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and characterization, and outlines its known reactivity and potential biological significance.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory applications.

PropertyValueCitations
Molecular Formula C₁₅H₁₅NO[1][2][3]
Molecular Weight 225.29 g/mol [3]
Alternate Names 1,3-Diphenyl-2-propanone oxime, 1,3-Diphenylacetone oxime[1][2][3]
CAS Number 1788-31-4[1]
Appearance White or pale yellow crystalline powder[3]
Melting Point 122-124 °C[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 1,3-diphenyl-2-propanone (dibenzyl ketone) with hydroxylamine.[4] This condensation reaction is a standard method for the formation of ketoximes.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted and optimized for specific laboratory conditions.

Materials:

  • 1,3-Diphenyl-2-propanone (Dibenzyl ketone)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide)

  • Ethanol or other suitable solvent

  • Deionized water

  • Mortar and pestle (for mechanochemical synthesis) or round-bottom flask with reflux condenser (for solution-based synthesis)

Procedure (Solution-Based):

  • Dissolve 1,3-diphenyl-2-propanone and a molar excess (typically 1.5 to 2 equivalents) of hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of the base to neutralize the hydrochloric acid formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Procedure (Mechanochemical - Solvent-Free): [5][6]

  • Combine 1,3-diphenyl-2-propanone, hydroxylamine hydrochloride, and a solid base (e.g., sodium hydroxide) in a mortar.[5]

  • Grind the mixture vigorously with a pestle for a specified time, monitoring the reaction by TLC.[6]

  • Upon completion, add water to the mixture.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

G cluster_solution Solution-Based Synthesis cluster_mechanochemical Mechanochemical Synthesis Dissolve Reactants Dissolve Reactants Add Base Add Base Dissolve Reactants->Add Base Reflux Reflux Add Base->Reflux Cool Cool Reflux->Cool Precipitate with Water Precipitate with Water Cool->Precipitate with Water Filter and Wash Filter and Wash Precipitate with Water->Filter and Wash Recrystallize Recrystallize Filter and Wash->Recrystallize Pure this compound Pure this compound Recrystallize->Pure this compound Combine Reactants in Mortar Combine Reactants in Mortar Grind with Pestle Grind with Pestle Combine Reactants in Mortar->Grind with Pestle Filter and Wash Add Water Add Water Grind with Pestle->Add Water Filter and Wash Filter and Wash_2 Filter and Wash_2 Add Water->Filter and Wash_2 Filter and Wash Recrystallize_2 Recrystallize_2 Filter and Wash_2->Recrystallize_2 Recrystallize Pure Dibenzyl Ketoxime_2 Pure Dibenzyl Ketoxime_2 Recrystallize_2->Pure Dibenzyl Ketoxime_2 Pure this compound 1,3-Diphenyl-2-propanone 1,3-Diphenyl-2-propanone 1,3-Diphenyl-2-propanone->Dissolve Reactants 1,3-Diphenyl-2-propanone->Combine Reactants in Mortar Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Dissolve Reactants Hydroxylamine HCl->Combine Reactants in Mortar Base Base Base->Add Base Base->Combine Reactants in Mortar

Diagram 1: Experimental workflow for the synthesis of this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzyl groups and the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

Mass Spectrometry (MS):

  • A common method for the analysis of oximes is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 8 °C/min) to a final temperature of around 300 °C.[7]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C[7]

    • The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 225.29).

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the C=N bond (around 1600-1680 cm⁻¹) and the O-H bond of the oxime group (a broad peak around 3200-3450 cm⁻¹).[6]

Reactivity and Potential Applications

This compound, as a ketoxime, can undergo several characteristic reactions, with the Beckmann rearrangement being one of the most significant.

Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime to an N-substituted amide.[4] This reaction is of considerable industrial importance. For this compound, this rearrangement would lead to the formation of N-benzylphenylacetamide.

G This compound This compound Intermediate Intermediate This compound->Intermediate Protonation Acid Catalyst Acid Catalyst Acid Catalyst->Intermediate N-benzylphenylacetamide N-benzylphenylacetamide Intermediate->N-benzylphenylacetamide Rearrangement & Hydrolysis

References

1H NMR and 13C NMR spectral data of dibenzyl ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of Dibenzyl Ketoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data of this compound (also known as 1,3-diphenyl-2-propanone oxime). Due to the limited availability of directly published, comprehensive 1H and 13C NMR spectral data for this compound, this guide also includes spectral data for its immediate precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), to provide a valuable point of reference for researchers synthesizing and characterizing the target oxime.

Introduction to this compound

This compound is an organic compound with the chemical formula C15H15NO. It is a ketoxime, a class of compounds containing the RR'C=NOH functional group. Oximes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as synthetic intermediates. Accurate characterization using spectroscopic techniques like NMR is crucial for confirming the structure and purity of newly synthesized oxime derivatives.

Predicted 1H and 13C NMR Spectral Data of this compound

Table 1: Predicted 1H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH8.0 - 10.0Singlet (broad)1H
Aromatic-H7.1 - 7.4Multiplet10H
-CH2-3.6 - 3.8Singlet4H

Table 2: Predicted 13C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=N155 - 165
Aromatic C (quaternary)135 - 140
Aromatic C-H125 - 130
-CH2-30 - 40

1H and 13C NMR Spectral Data of Dibenzyl Ketone

To aid in the identification of this compound, the experimental NMR data for its precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), is presented below. The conversion of the ketone to the oxime will result in the disappearance of the ketone carbonyl signal in the 13C NMR spectrum and the appearance of the C=N and -OH signals characteristic of the oxime.

Table 3: Experimental 1H NMR Spectral Data for Dibenzyl Ketone

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.20 - 7.35Multiplet10H
-CH2-3.69Singlet4H

Table 4: Experimental 13C NMR Spectral Data for Dibenzyl Ketone

Carbon Chemical Shift (δ, ppm)
C=O~206
Aromatic C (quaternary)~134
Aromatic C-H129.5, 128.7, 127.0
-CH2-~45

Experimental Protocols

The following sections detail a general methodology for the synthesis of a ketoxime from a ketone and the subsequent NMR analysis.

Synthesis of this compound from Dibenzyl Ketone

This procedure is a general method for the synthesis of oximes from ketones.

Materials:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve dibenzyl ketone in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) in water to the flask. The base is added to neutralize the HCl released during the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 24 hours, depending on the reactivity of the ketone.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

  • The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

NMR Sample Preparation and Analysis

Procedure:

  • Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

  • The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Standard acquisition parameters are used for both 1H and 13C NMR experiments. For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the final characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization start Dibenzyl Ketone reaction Oximation Reaction (Ethanol/Water) start->reaction reagents Hydroxylamine HCl, Base (e.g., NaOAc) reagents->reaction workup Precipitation, Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc final_data Spectral Data data_proc->final_data

Caption: Workflow for the synthesis and NMR characterization of this compound.

This diagram outlines the key stages, starting from the synthesis of this compound from its ketone precursor, followed by the workup and purification steps. The final product is then subjected to NMR spectroscopic analysis for structural verification. The logical flow from synthesis to characterization is essential for ensuring the identity and purity of the target compound in a research and development setting.

In-Depth Technical Guide: FT-IR and Mass Spectrometry of Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of dibenzyl ketoxime (1,3-diphenyl-2-propanone oxime) using Fourier-Transform Infrared (FT-IR) spectroscopy and electron ionization mass spectrometry (EI-MS). The document details the characteristic spectral data, proposes a mass spectral fragmentation pathway, and outlines the experimental protocols for these analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its oxime and aromatic functionalities.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits several key absorption peaks that are indicative of its molecular structure. The data presented in Table 1 summarizes these characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3250Broad, MediumO-H stretch (of the oxime group)
~3060, 3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (methylene group)
~1660MediumC=N stretch (of the oxime group)
~1600, 1495, 1450Medium-StrongAromatic C=C ring stretch
~940MediumN-O stretch

Table 1: Characteristic FT-IR Absorption Bands of this compound.

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring a high-quality FT-IR spectrum of a solid sample like this compound is as follows:

Objective: To obtain a transmission or attenuated total reflectance (ATR) IR spectrum for functional group analysis.

Materials:

  • FT-IR Spectrometer

  • This compound sample (solid)

  • Spatula

  • Potassium Bromide (KBr) powder (for pellet method) or ATR accessory

  • Mortar and pestle (for pellet method)

  • Pellet press (for pellet method)

  • Acetone or isopropanol for cleaning

Procedure:

  • Spectrometer Preparation: Ensure the spectrometer is powered on and has stabilized. A background spectrum is collected to account for atmospheric CO₂ and water vapor.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Place the prepared sample (KBr pellet or ATR setup) in the spectrometer's sample compartment.

    • Acquire the spectrum over the typical range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum. The significant peaks are then identified and their wavenumbers recorded.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions. The quantitative data is summarized in Table 2.

m/zRelative Abundance (%)Proposed Fragment Ion
22525[M]⁺ (Molecular Ion)
134100[C₉H₁₀N]⁺ (Base Peak)
9180[C₇H₇]⁺ (Tropylium ion)
11740[C₈H₇N]⁺
10535[C₇H₅O]⁺
7730[C₆H₅]⁺ (Phenyl cation)

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺˙ at m/z 225) can be rationalized through several key steps, primarily involving alpha-cleavage and subsequent rearrangements. The proposed pathway is illustrated in the diagram below.

fragmentation_pathway M This compound [C₁₅H₁₅NO]⁺˙ m/z = 225 F1 [C₉H₁₀N]⁺ m/z = 134 (Base Peak) M->F1 α-cleavage F3 [C₆H₅CH₂]• F2 [C₇H₇]⁺ m/z = 91 F1->F2 Rearrangement F4 [C₈H₇N]⁺ m/z = 117 F1->F4 -OH F5 [C₆H₅]⁺ m/z = 77 F2->F5 -C₂H₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The initial ionization of this compound forms the molecular ion at m/z 225. The most favorable fragmentation is the alpha-cleavage of a benzyl radical ([C₆H₅CH₂]•), leading to the formation of the highly stable, resonance-stabilized ion at m/z 134, which is the base peak in the spectrum. This ion can undergo further rearrangement to form the tropylium ion at m/z 91. Loss of a hydroxyl radical from the base peak results in the fragment at m/z 117. The tropylium ion can also lose acetylene to form the phenyl cation at m/z 77.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound.

Objective: To obtain a mass spectrum for the determination of molecular weight and structural elucidation through fragmentation analysis.

Materials:

  • Mass Spectrometer with an Electron Ionization source (e.g., coupled with a Gas Chromatograph or a direct insertion probe)

  • This compound sample

  • Volatile solvent (if using GC-MS)

  • Helium (carrier gas for GC-MS)

Procedure:

  • Instrument Setup:

    • The mass spectrometer is tuned and calibrated using a standard compound.

    • The ion source is set to the standard electron energy of 70 eV.[1]

  • Sample Introduction (Direct Insertion Probe):

    • A small amount of the solid sample is placed in a capillary tube.

    • The capillary tube is inserted into the direct insertion probe.

    • The probe is introduced into the high-vacuum source of the mass spectrometer and gradually heated to volatilize the sample.

  • Sample Introduction (GC-MS):

    • The sample is dissolved in a suitable volatile solvent.

    • An aliquot of the solution is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

    • The analyte then enters the mass spectrometer's ion source.

  • Ionization and Fragmentation: In the ion source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and subsequent fragmentation.[1]

  • Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and deduce the structure of the compound.

References

An In-depth Technical Guide to the Solubility of Dibenzyl Ketoxime in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of dibenzyl ketoxime's solubility in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility insights derived from various chemical synthesis and analysis procedures. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate quantitative data for this compound in their specific solvent systems.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent/Solvent SystemObservation/InferenceSource
WaterInsoluble
Ether / Petroleum EtherSoluble (used for recrystallization)[2]
Tetrahydrofuran (THF)Soluble (used as a reaction solvent)[2][3]
Diethyl EtherSoluble (used as a solvent for reaction work-up)[4]
Dimethyl Sulfoxide (DMSO)Soluble (used as a reaction solvent)[5]

It is important to note that these qualitative observations do not provide concentration limits and that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental method such as the shake-flask method is recommended.[6] This method is widely accepted for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Constant temperature bath or shaker incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[6] The optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the chosen solvent using the following formula:

      Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

      The dilution factor is the total volume of the diluted sample divided by the volume of the supernatant taken.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess dibenzyl ketoxime to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to separate solid B->C D Extract supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate Solubility F->G

References

An In-depth Technical Guide to the Physical Properties of 1,3-Diphenylacetone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylacetone oxime, a ketoxime derivative of 1,3-diphenylacetone, is a compound of interest in various chemical and pharmaceutical research areas. Its structural features, including the oxime functional group and flanking phenyl rings, suggest potential applications in organic synthesis and as a precursor for more complex molecules. This technical guide provides a comprehensive overview of the known physical and spectral properties of 1,3-diphenylacetone oxime, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Core Physical and Chemical Properties

1,3-Diphenylacetone oxime is the product of the condensation reaction between 1,3-diphenylacetone and hydroxylamine. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₅NOPubChem[1]
Molecular Weight 225.28 g/mol PubChem[1]
IUPAC Name N-(1,3-diphenylpropan-2-ylidene)hydroxylaminePubChem[1]
CAS Number 1788-31-4PubChem[1]
Synonyms Dibenzyl ketoxime, 1,3-Diphenylpropan-2-one oximePubChem[1]
Appearance Solid (predicted)General knowledge of oximes
Solubility Poorly soluble in water; soluble in organic solvents.General knowledge of oximes[2]

Spectral Data

The structural elucidation of 1,3-diphenylacetone oxime is supported by various spectroscopic techniques. The expected and reported spectral data are crucial for its identification and purity assessment.

Spectroscopic TechniqueKey Features and DataSource
¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings and the methylene protons of the benzyl groups. The hydroxyl proton of the oxime group will also be present, often as a broad singlet.General principles of NMR
¹³C NMR Spectroscopy The carbon NMR spectrum will display distinct signals for the carbon atoms of the phenyl rings, the methylene carbons, and the C=N carbon of the oxime functional group.PubChem[1]
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[2] Aromatic C-H and C=C stretching vibrations will also be present.PubChem,[1] Wikipedia[2]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 225.28). Fragmentation patterns would likely involve the loss of benzyl or phenyl groups.PubChem[1]
Raman Spectroscopy Raman spectral data is available and can be used for vibrational analysis of the molecule.PubChem[1]

Experimental Protocols

The synthesis of 1,3-diphenylacetone oxime involves a two-step process: the synthesis of the precursor, 1,3-diphenylacetone, followed by its oximation.

Protocol 1: Synthesis of 1,3-Diphenylacetone

This procedure is adapted from a high-yield synthesis via Claisen condensation.

Materials:

  • Ethyl phenylacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene

  • 6 M Sulfuric acid

  • Heptane

Procedure:

  • To a reactor flushed with nitrogen, add toluene and sodium hydride.

  • While stirring at 25 °C, slowly add ethyl phenylacetate dropwise. An exotherm may be observed.

  • After the addition is complete, cool the reactor to 25 °C and slowly add 6 M sulfuric acid.

  • Once gas evolution ceases, heat the mixture to 100 °C and stir vigorously for 4 hours.

  • Cool the mixture to 65 °C and add heptane. Stir vigorously and then allow the layers to separate.

  • Remove the lower aqueous layer.

  • Wash the organic layer with water at 65 °C.

  • Allow the heptane solution to cool slowly to 0 °C to induce crystallization.

  • Isolate the product by filtration, wash with cold heptane, and dry to yield 1,3-diphenylacetone as a white solid.

Protocol 2: Synthesis of 1,3-Diphenylacetone Oxime

This is a general procedure for the synthesis of ketoximes and can be adapted for 1,3-diphenylacetone.

Materials:

  • 1,3-Diphenylacetone

  • Hydroxylamine hydrochloride

  • Sodium acetate (anhydrous)

  • Methanol (anhydrous)

  • Water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add hydroxylamine hydrochloride and anhydrous sodium acetate.[3]

  • Add 1,3-diphenylacetone and anhydrous methanol to the flask.[3]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3 hours.[3]

  • After cooling to room temperature, add water to the flask.[3]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.[3]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude 1,3-diphenylacetone oxime.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,3-diphenylacetone oxime.

Synthesis_Characterization_Workflow Synthesis and Characterization of 1,3-Diphenylacetone Oxime start Start Materials: 1,3-Diphenylacetone, Hydroxylamine HCl, Base synthesis Oximation Reaction (Reflux in Solvent) start->synthesis workup Work-up: Quenching, Extraction synthesis->workup purification Purification: Recrystallization workup->purification product Pure 1,3-Diphenylacetone Oxime purification->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms end Structure Confirmed nmr->end ir->end ms->end

Caption: Workflow for the synthesis and characterization of 1,3-diphenylacetone oxime.

Biological Activity and Applications

While specific signaling pathways for 1,3-diphenylacetone oxime are not well-documented, oximes as a class of compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4] For instance, some oxime derivatives have been investigated for their potential as therapeutic agents.[4] A related compound, phenylacetone oxime, is known to be an intermediate in the metabolism of certain psychoactive substances.[5] The biological potential of 1,3-diphenylacetone oxime remains an area for further investigation, with its structure providing a scaffold for the development of new bioactive molecules.

Conclusion

This technical guide provides a foundational understanding of the physical properties, spectral characteristics, and synthesis of 1,3-diphenylacetone oxime. The provided data and protocols are intended to facilitate further research and development involving this compound. The potential for biological activity, suggested by the broader class of oximes, indicates that 1,3-diphenylacetone oxime could be a valuable subject for future studies in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the oxime group in dibenzyl ketoxime, also known as 1,3-diphenylpropan-2-one oxime. This compound serves as a valuable intermediate in organic synthesis and its reactivity is of significant interest in the development of novel chemical entities. This document details the synthesis, key reactions—including the Beckmann rearrangement, reduction, and hydrolysis—and the relevant experimental protocols. Quantitative data is summarized for clarity, and reaction mechanisms and workflows are visually represented. Furthermore, the broader context of the oxime functionality in drug development and its interaction with signaling pathways is discussed, providing a pertinent resource for researchers in medicinal chemistry and process development.

Introduction

The oxime functional group, characterized by the R'R''C=NOH moiety, is a versatile and reactive entity in organic chemistry. Ketoximes, where both R' and R'' are organic groups, exhibit a rich spectrum of chemical transformations, making them valuable synthons for the introduction of nitrogen-containing functionalities. This compound, with its symmetric diaryl structure, presents a model system for understanding the intrinsic reactivity of the ketoxime group, influenced by the electronic and steric effects of the benzyl substituents.

This guide will delve into the core reactions of the oxime group in this compound, providing detailed experimental conditions and quantitative data where available. The primary reactions covered include its formation, the classic Beckmann rearrangement to yield an amide, its reduction to form an amine, and its hydrolysis back to the parent ketone.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₁₅NO[1]
Molecular Weight225.29 g/mol [1]
Melting Point122-124 °C[2]
AppearanceWhite to pale yellow crystalline powder[2]
SolubilityInsoluble in water[2]
CAS Number1788-31-4[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of dibenzyl ketone (1,3-diphenylpropan-2-one) with hydroxylamine or its hydrochloride salt.

General Reaction Scheme

G reactant1 Dibenzyl Ketone product This compound reactant1->product + NH2OH·HCl reactant2 Hydroxylamine Hydrochloride reactant2->product reagent Base (e.g., NaOH, Pyridine) reagent->product

Caption: Synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound with reported yield was not found in the literature search, a general procedure for the synthesis of ketoximes from ketones can be adapted.

Materials:

  • Dibenzyl ketone (1,3-diphenylpropan-2-one)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve dibenzyl ketone in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and a base (such as sodium hydroxide or pyridine) in water or ethanol to the flask.

  • The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

  • The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

Note: The yield for this reaction with other ketones is often reported to be in the range of 80-95%.

Key Reactions of the Oxime Group

The oxime group in this compound is susceptible to a variety of chemical transformations, which are fundamental to its utility in synthetic chemistry.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. For a symmetric ketoxime like this compound, a single amide product is expected. The rearrangement involves the migration of one of the benzyl groups to the electron-deficient nitrogen atom. The product of the Beckmann rearrangement of this compound is N-benzyl-2-phenylacetamide.

G start This compound intermediate Protonated Oxime start->intermediate H+ intermediate2 Nitrilium Ion intermediate->intermediate2 Migration of Benzyl Group - H2O product N-benzyl-2-phenylacetamide intermediate2->product + H2O, Tautomerization

Caption: Beckmann Rearrangement of this compound.

Reagents:

  • This compound

  • Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

  • Anhydrous solvent (if necessary)

General Procedure:

  • This compound is treated with a strong acid, often at elevated temperatures.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice water.

  • The precipitated amide product, N-benzyl-2-phenylacetamide, is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data for a Related Reaction: The Beckmann rearrangement of benzophenone oxime to benzanilide using N-methyl-imidazolium hydrosulfate as a catalyst and solvent with P₂O₅ as a co-catalyst at 90°C for 6 hours resulted in a 91% yield.

Reduction

The reduction of oximes is a valuable method for the synthesis of primary amines. In the case of this compound, reduction yields 1,3-diphenylpropan-2-amine. A notable application of this reaction is the synthesis of cis-2-benzyl-3-phenylaziridine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

G reactant This compound product cis-2-benzyl-3-phenylaziridine reactant->product reagent 1. LiAlH4, THF 2. H2O workup reagent->product

Caption: Reduction of this compound to an Aziridine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a four-necked, round-bottomed flask under a dry atmosphere, a slurry of powdered LiAlH₄ in dry THF is prepared.

  • A solution of this compound in dry THF is added dropwise with cooling.

  • The mixture is heated to reflux with stirring for 3 hours.

  • After cooling, the reaction is carefully quenched by the gradual addition of water.

  • The precipitate is filtered and washed with ether.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated.

  • The resulting crude product is purified by column chromatography on silica gel to yield cis-2-benzyl-3-phenylaziridine.

Quantitative Data: This procedure is reported to be effective, though specific yield data for this exact transformation was not found in the initial searches.

Hydrolysis

Oximes can be hydrolyzed back to their parent carbonyl compounds and hydroxylamine, typically under acidic conditions. This reaction is essentially the reverse of the oxime formation.

G reactant This compound product Dibenzyl Ketone reactant->product + H2O reagents H3O+ reagents->product G cluster_0 Cellular Signaling Cascade Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream OximeInhibitor Oxime-containing Kinase Inhibitor OximeInhibitor->Kinase Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of dibenzyl ketoxime, a valuable intermediate in organic synthesis. The procedure outlined is based on the classical condensation reaction between dibenzyl ketone and hydroxylamine hydrochloride in the presence of a base.

Introduction

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH.[1] They are formed by the reaction of an aldehyde or a ketone with hydroxylamine.[2][3] Ketoximes, such as this compound, are important in various chemical transformations, including the Beckmann rearrangement to form amides, and as protecting groups for carbonyl compounds.[1] This protocol details a reliable method for the preparation of this compound in a laboratory setting.

Reaction Principle

The synthesis of this compound proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of dibenzyl ketone, followed by dehydration to yield the corresponding ketoxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus driving the reaction to completion.

Reaction:

Dibenzyl Ketone + Hydroxylamine Hydrochloride --(Base)--> this compound + H₂O + Base·HCl

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dibenzyl KetoneReagentSigma-Aldrich
Hydroxylamine HydrochlorideACS ReagentFisher Scientific
Potassium Hydroxide (KOH)ACS ReagentVWR
Ethanol (95%)LaboratoryLocal Supplier
Diethyl EtherACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentVWR
Distilled Water--
Round-bottom flask (250 mL)--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Separatory funnel (500 mL)--
Buchner funnel and filter paper--
Rotary evaporator--
Melting point apparatus--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol.

  • Addition of Reagents: To this solution, add 5.2 g (0.075 mol) of hydroxylamine hydrochloride.

  • Basification and Reflux: While stirring, slowly add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 20 mL of water. The addition should be done portion-wise to control any potential exotherm.

  • Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water in a separatory funnel.

  • Extract the aqueous mixture with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.[5]

Data Presentation

ParameterValue
Reactants
Dibenzyl Ketone (MW: 210.28 g/mol )10.5 g (0.05 mol)
Hydroxylamine Hydrochloride (MW: 69.49 g/mol )5.2 g (0.075 mol)
Potassium Hydroxide (MW: 56.11 g/mol )8.4 g (0.15 mol)
Product
This compound (MW: 225.29 g/mol )Theoretical Yield: 11.26 g
Physical Properties
AppearanceColorless crystals or thick liquid[1][3]
Melting Point~150-154 °C (for a similar ketoxime, acetoxime)[5]
Spectroscopic Data (Typical for Oximes)
IR (cm⁻¹)~3600 (O-H), ~1665 (C=N), ~945 (N-O)[2][3]

Note: The melting point provided is for a different ketoxime and should be experimentally determined for this compound. The expected yield is theoretical and the actual yield may vary.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Dibenzyl Ketone in Ethanol add_reagents Add Hydroxylamine HCl and KOH Solution dissolve->add_reagents reflux Reflux for 3 hours add_reagents->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Dibenzyl Ketoxime: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dibenzyl ketoxime (C₁₅H₁₅NO), a crystalline solid with a melting point of 122-124°C, serves as a pivotal intermediate in the synthesis of a variety of nitrogen-containing compounds. Its strategic placement of a hydroxyl group on an imine carbon, flanked by two benzyl groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. These notes provide an overview of its applications and detailed protocols for its synthesis and key reactions.

Key Applications of this compound

This compound is a versatile precursor for the synthesis of several important classes of organic molecules:

  • Chiral Aziridines: It can be stereoselectively reduced to form cis-2-benzyl-3-phenylaziridine, a valuable chiral building block for the synthesis of complex amines and amino alcohols.

  • Amides via Beckmann Rearrangement: Under acidic conditions or with specific reagents, this compound undergoes a Beckmann rearrangement to yield N-benzylphenylacetamide. This transformation is a classic method for the synthesis of amides from ketoximes.

  • Primary and Secondary Amines: Through various reduction methods, the oxime functionality can be converted to an amine, providing access to 1,3-diphenylpropan-2-amine and its derivatives. These amines are prevalent scaffolds in many biologically active compounds.

  • Nitrogen-Containing Heterocycles: The reactivity of the oxime group can be harnessed for the construction of various heterocyclic systems, which are core structures in many pharmaceuticals. While specific examples for this compound are not extensively documented in readily available literature, its potential in this area is significant.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from dibenzyl ketone and hydroxylamine hydrochloride.

Reaction Scheme:

Materials:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a round-bottomed flask, dissolve dibenzyl ketone (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium hydroxide (1.5 equivalents) in water to the flask.

  • Reflux the reaction mixture for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and chloroform to the reaction mixture.

  • Separate the organic layer, wash it multiple times with water, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to pale yellow crystalline powder.

Quantitative Data:

Reactant Ratio (Ketone:NH₂OH·HCl:Base)SolventReaction Time (h)Yield (%)Reference
1 : 1.5 : 1.5Ethanol/Water3Good to Excellent[1]

Note: "Good to Excellent" yields are reported in the reference, suggesting yields are typically high for this type of reaction.

Beckmann Rearrangement to N-Benzylphenylacetamide

This protocol outlines the Beckmann rearrangement of this compound to N-benzylphenylacetamide using phosphorus pentachloride (PCl₅).

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the excess PCl₅.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude N-benzylphenylacetamide can be purified by recrystallization or column chromatography.

Quantitative Data (Representative for Beckmann Rearrangement):

KetoximeReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzophenone oxime[HMIm]HSO₄ / P₂O₅-90691[2]
Acetophenone oximePhOP(O)Cl₂CH₃CNRoom Temp383[3]

Note: Specific yield for the Beckmann rearrangement of this compound using PCl₅ was not found in the provided search results. The data presented is for analogous ketoximes to provide an expected range of efficiency.

Reduction to cis-2-Benzyl-3-phenylaziridine

This protocol describes the reduction of this compound with lithium aluminum hydride (LiAlH₄) to yield cis-2-benzyl-3-phenylaziridine.

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate solution (saturated)

  • Diethyl ether

Procedure: [4]

  • In a dry, three-necked round-bottomed flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place a suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry the organic solution over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product, a mixture of cis-2-benzyl-3-phenylaziridine and 2-amino-1,3-diphenylpropane, can be purified by column chromatography.

Quantitative Data: [4]

ProductYield (%)
cis-2-Benzyl-3-phenylaziridine92
2-Amino-1,3-diphenylpropane8

Visualizing Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

Synthesis_of_Dibenzyl_Ketoxime Dibenzyl ketone Dibenzyl ketone This compound This compound Dibenzyl ketone->this compound NH2OH·HCl, KOH Ethanol/Water, Reflux Hydroxylamine hydrochloride Hydroxylamine hydrochloride Hydroxylamine hydrochloride->this compound

Caption: Synthesis of this compound.

Reactions_of_Dibenzyl_Ketoxime cluster_starting_material Starting Material cluster_products Products This compound This compound N-Benzylphenylacetamide N-Benzylphenylacetamide This compound->N-Benzylphenylacetamide Beckmann Rearrangement (e.g., PCl5, H+) cis-2-Benzyl-3-phenylaziridine cis-2-Benzyl-3-phenylaziridine This compound->cis-2-Benzyl-3-phenylaziridine Reduction (LiAlH4) 1,3-Diphenylpropan-2-amine 1,3-Diphenylpropan-2-amine This compound->1,3-Diphenylpropan-2-amine Reduction (e.g., Catalytic Hydrogenation)

Caption: Key Synthetic Transformations of this compound.

Beckmann_Rearrangement_Workflow Start Start Dissolve this compound Dissolve this compound in Anhydrous Ether Start->Dissolve this compound Cool to 0°C Cool to 0°C Dissolve this compound->Cool to 0°C Add PCl5 Add PCl5 portion-wise Cool to 0°C->Add PCl5 Stir Stir at 0°C then RT Add PCl5->Stir Quench Quench with ice-cold water Stir->Quench Workup Aqueous Workup (NaHCO3 wash) Quench->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify End End Purify->End

Caption: Experimental Workflow for Beckmann Rearrangement.

References

Application Notes and Protocols: Synthesis of cis-2-Benzyl-3-phenylaziridine from Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cis-2-benzyl-3-phenylaziridine from dibenzyl ketoxime. The synthesis proceeds via a reduction of the ketoxime with lithium aluminum hydride, which is a variation of the Neber rearrangement. This method offers a reliable route to the desired cis-aziridine, a valuable building block in organic synthesis and medicinal chemistry. The protocol includes a comprehensive list of reagents and equipment, a step-by-step procedure for the synthesis and purification, and a summary of the expected yield.

Introduction

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are highly versatile synthetic intermediates due to the strain in their three-membered ring, which allows for various ring-opening reactions. Specifically, cis-2-benzyl-3-phenylaziridine is a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The synthesis described herein utilizes the reduction of this compound with lithium aluminum hydride (LiAlH₄). This reaction is mechanistically related to the Neber rearrangement, where a ketoxime is converted into an α-amino ketone through an azirine intermediate.[1][2][3][4] In this specific case, the strong reducing agent LiAlH₄ facilitates the formation of the aziridine directly.

Chemical Reaction Pathway

The synthesis of cis-2-benzyl-3-phenylaziridine from this compound is a multi-step process initiated by the reduction of the ketoxime.

reaction_pathway reactant This compound reagent 1. LiAlH₄, THF 2. H₂O intermediate Intermediate Complex reactant->intermediate Reduction product cis-2-Benzyl-3-phenylaziridine intermediate->product Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of cis-2-benzyl-3-phenylaziridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of cis-2-benzyl-3-phenylaziridine.

ParameterValueReference
Moles of this compound0.0500 mole[5]
Moles of Lithium Aluminum Hydride0.100 mole[5]
Reaction Time3 hours at reflux[5]
Yield of Crude Product10.60–11.0 g[5]
Final ProductPale yellow oil[5]

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of cis-2-benzyl-3-phenylaziridine.[5]

Materials and Equipment
  • This compound (11.27 g, 0.0500 mole)

  • Lithium aluminum hydride (LiAlH₄), powdered (3.80 g, 0.100 mole)

  • Dry tetrahydrofuran (THF) (430 ml)

  • Water (12 ml)

  • Ether (for washing and extraction)

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 30–40°C)

  • Benzene

  • Silica gel (75 g)

  • 1-liter, four-necked, round-bottomed flask

  • Sealed mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Oil bath

  • Ice water bath

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Experimental Workflow

experimental_workflow start Start setup Set up 1-L four-necked flask with stirrer, thermometer, dropping funnel, and reflux condenser. start->setup add_reagents Add dry THF and powdered LiAlH₄. setup->add_reagents add_ketoxime Add this compound solution dropwise at 20°C. add_reagents->add_ketoxime reflux Heat to reflux (90°C oil bath) for 3 hours. add_ketoxime->reflux quench Cool in ice water and decompose with water below 20°C. reflux->quench filtration Filter the precipitate. quench->filtration extraction Wash precipitate with ether and combine with filtrate. filtration->extraction drying Dry combined extracts over anhydrous sodium sulfate. extraction->drying concentration Concentrate using a rotary evaporator. drying->concentration purification Purify by column chromatography on silica gel. concentration->purification end End purification->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup : In a 1-liter, four-necked, round-bottomed flask equipped with a sealed mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, place 350 ml of dry tetrahydrofuran and 3.80 g (0.100 mole) of powdered lithium aluminum hydride.[5]

  • Addition of this compound : Stir the slurry while a solution of 11.27 g (0.0500 mole) of this compound in 80 ml of dry tetrahydrofuran is added dropwise over a 10-minute period. Maintain the temperature at 20°C using a cooling bath.[5]

  • Reflux : Gradually heat the flask contents to reflux using an oil bath set to 90°C (external temperature) and maintain reflux with stirring for 3 hours. A color change from pale green to a permanent, light chocolate color may be observed around 62°C, and the reaction might become exothermic at this point.[5]

  • Quenching : After the reflux period, cool the mixture in an ice-water bath. Decompose the excess lithium aluminum hydride by the gradual addition of 12 ml of water, ensuring the temperature remains below 20°C.[5]

  • Workup and Extraction :

    • Collect the precipitate by filtration and wash it with 100 ml of ether.[5]

    • Transfer the precipitate to a beaker containing 200 ml of ether, stir for approximately 10 minutes, and filter again. Wash the residue with an additional 100 ml of ether.[5]

    • Combine the ethereal extracts and washings with the original filtrate. Dry the combined organic layers over anhydrous sodium sulfate overnight.[5]

  • Concentration : Concentrate the dried solution using a rotary evaporator at 30°C (20 mm Hg) to obtain a pale yellow oil (10.60–11.0 g).[5]

  • Purification by Column Chromatography :

    • Dissolve the crude product in 100 ml of warm petroleum ether (b.p. 30–40°C).[5]

    • Prepare a chromatographic column with 75 g of silica gel.[5]

    • Load the product solution onto the column and elute sequentially with the following solvent systems:

      • 300 ml of petroleum ether

      • 300 ml of 3:1 (v/v) petroleum ether:benzene

      • 300 ml of 1:1 (v/v) petroleum ether:benzene

      • 600 ml of 1:3 (v/v) petroleum ether:benzene

      • 600 ml of benzene[5]

    • Collect the fractions and concentrate the appropriate ones to yield the pure cis-2-benzyl-3-phenylaziridine.

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle it with extreme care in a dry environment and under an inert atmosphere if possible.

  • Tetrahydrofuran (THF) and ether are highly flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

  • Benzene is a known carcinogen. Handle it with appropriate personal protective equipment in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing this experiment.

Conclusion

The described protocol provides a robust method for the synthesis of cis-2-benzyl-3-phenylaziridine from this compound. Careful execution of the experimental procedure and adherence to safety precautions are essential for a successful and safe synthesis. The resulting aziridine is a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Application Notes and Protocols: Beckmann Rearrangement of Dibenzyl Ketoxime to N-benzylphenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-benzylphenylacetamide via the Beckmann rearrangement of dibenzyl ketoxime. This transformation is a classic and powerful method in organic chemistry for the synthesis of N-substituted amides from ketoximes.[1][2][3] Amide derivatives are of significant interest due to their wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[4]

The Beckmann rearrangement involves the acid-catalyzed conversion of a ketoxime into its corresponding amide.[5][6] The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation or conversion into a better leaving group.[7][8] This is followed by a concerted[4][5]-shift of the group anti-periplanar to the leaving group, which migrates from carbon to nitrogen, resulting in a nitrilium ion intermediate.[7] This intermediate is then captured by a nucleophile, usually water, to yield the final amide product after tautomerization.[7][8]

This document outlines two key experimental procedures: the initial synthesis of the this compound starting material and its subsequent rearrangement to the target N-benzylphenylacetamide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from dibenzyl ketone and hydroxylamine hydrochloride. The oximation reaction is a standard method for preparing oximes from carbonyl compounds.[9]

Materials and Equipment:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve dibenzyl ketone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and water.[4]

  • Slowly add a solution of sodium hydroxide (2-3 equivalents) to the mixture while stirring.[4]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid and additional water to precipitate the product.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and recrystallize from ethanol to afford pure this compound.[4]

  • Dry the product under vacuum. The expected product is a white or pale yellow crystalline powder.[10]

Protocol 2: Beckmann Rearrangement to N-benzylphenylacetamide

This protocol details a mild and efficient one-stage procedure for the Beckmann rearrangement of this compound using formic acid and silica gel.[1]

Materials and Equipment:

  • This compound (from Protocol 1)

  • Formic acid (HCO₂H)

  • Silica gel

  • 20% Sodium hydroxide (NaOH) solution

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath set to 80°C

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • TLC apparatus

Procedure:

  • Combine this compound (1 equivalent), formic acid (approx. 8-10 mL per 10 mmol of oxime), and silica gel (approx. 1 g per 10 mmol of oxime) in a round-bottom flask.[1]

  • Heat the mixture to 80°C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). The use of silica gel can accelerate the reaction due to its dehydrating properties.[1]

  • Once the reaction is complete, cool the mixture and filter off the silica gel.

  • Dilute the filtrate with a significant volume of water (approx. 150 mL).[1]

  • Neutralize the solution with a 20% NaOH solution until a precipitate forms.[1]

  • Collect the solid N-benzylphenylacetamide product by vacuum filtration.

  • Wash the precipitate thoroughly with water on the filter and dry under vacuum.[1] The product should be of high purity without needing further chromatographic purification.[1]

Data Presentation

The following tables summarize the reactants and conditions for the described protocols.

Table 1: Reactants for the Synthesis of this compound

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Dibenzyl KetoneC₁₅H₁₄O210.271.0
Hydroxylamine HClNH₂OH·HCl69.491.5
Sodium HydroxideNaOH40.003.0

Table 2: Parameters for the Beckmann Rearrangement

ParameterValueNotes
Catalyst/ReagentFormic Acid / Silica GelProvides a mild and efficient reaction medium.[1]
SolventFormic AcidActs as both solvent and acidic catalyst.[1]
Temperature80°CModerate temperature to avoid side reactions.[1]
Reaction Time2-4 hoursMonitor by TLC for completion.
Expected Yield>85%High yields are typical for this method.[1]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for N-benzylphenylacetamide Synthesis cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A Dibenzyl Ketone + Hydroxylamine HCl B Reaction in EtOH/H₂O with NaOH (Reflux) A->B C Acidification & Precipitation B->C D Filtration & Recrystallization C->D E This compound D->E F This compound E->F Product used as starting material G Reaction in Formic Acid with Silica Gel (80°C) F->G H Filtration & Neutralization G->H I Precipitation & Filtration H->I J N-benzylphenylacetamide I->J

Caption: Workflow for the synthesis of N-benzylphenylacetamide.

Reaction Mechanism Diagram

G Mechanism of the Beckmann Rearrangement A This compound B Protonation of Hydroxyl Group A->B + H⁺ C Formation of Good Leaving Group (-OH₂⁺) B->C D [1,2]-Shift of Benzyl Group & Loss of Water C->D E Nitrilium Ion Intermediate D->E F Nucleophilic Attack by Water E->F + H₂O G Deprotonation F->G - H⁺ H Enol of Amide G->H I Tautomerization H->I J N-benzylphenylacetamide (Amide Product) I->J

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

References

Application Notes and Protocols: The Beckmann Rearrangement of Aromatic Ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Beckmann rearrangement, a robust and versatile method for the synthesis of N-aryl amides from aromatic ketoximes. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the amide functional group in pharmaceuticals. This document outlines the underlying mechanism, presents various catalytic systems, and provides detailed experimental protocols.

Introduction

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions. For aromatic ketoximes, this rearrangement provides a direct route to N-aryl amides, which are key structural motifs in numerous active pharmaceutical ingredients (APIs). The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. The choice of catalyst and reaction conditions can be tailored to accommodate a variety of substrates with different electronic and steric properties.

Mechanism of the Beckmann Rearrangement

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement involves several key steps:

  • Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the aromatic ketoxime by an acid catalyst, converting it into a good leaving group (water).

  • Rearrangement and Formation of a Nitrilium Ion: The group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, leading to the formation of a stable nitrilium ion intermediate.

  • Nucleophilic Attack by Water: The nitrilium ion is then attacked by a water molecule.

  • Deprotonation and Tautomerization: Subsequent deprotonation and tautomerization of the resulting intermediate yields the final N-aryl amide product.

Beckmann_Rearrangement_Mechanism AromaticKetoxime Aromatic Ketoxime ProtonatedOxime Protonated Oxime AromaticKetoxime->ProtonatedOxime + H⁺ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement - H₂O Adduct Adduct NitriliumIon->Adduct + H₂O AmideTautomer Amide Tautomer Adduct->AmideTautomer - H⁺ NArylAmide N-Aryl Amide AmideTautomer->NArylAmide Tautomerization H_plus H+ H2O_in H₂O H2O_out H₂O H_plus_out H+ Experimental_Workflow Start Start Setup Reaction Setup: - Add aromatic ketoxime - Add solvent (if applicable) - Add catalyst/reagent Start->Setup Reaction Reaction Conditions: - Set temperature - Stir for designated time Setup->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Aqueous Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Application Notes and Protocols for Diaryl Ketoximes in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Dibenzyl Ketoxime and its Analogue, Benzophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoximes, characterized by the R¹R²C=NOH functional group, are versatile ligands in coordination chemistry. Their ability to coordinate to metal ions through the nitrogen and/or oxygen atoms of the oxime group allows for the formation of a wide variety of stable metal complexes with diverse structural and catalytic properties. This compound, with its two benzyl groups, is a symmetric diaryl ketoxime that holds potential for applications in catalysis and materials science. However, the scientific literature on the coordination chemistry of this compound is notably limited.

To provide a comprehensive resource, these application notes will focus on this compound and use the closely related and well-studied benzophenone oxime as a representative analogue to illustrate the principles of synthesis, characterization, and application of diaryl ketoxime metal complexes. Benzophenone oxime is employed as a ligand in transition-metal complex catalyst chemistry and also acts as an antioxidant and radical scavenger.[1] These notes will detail experimental protocols, present quantitative data, and provide visualizations of experimental workflows.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and the analogous benzophenone oxime is provided below.

PropertyThis compoundBenzophenone Oxime
Molecular Formula C₁₅H₁₅NOC₁₃H₁₁NO
Molecular Weight 225.29 g/mol 197.23 g/mol [2]
Melting Point 122-124 °C142 °C
Appearance White or pale yellow crystalline powderWhite crystalline solid
Solubility Soluble in organic solventsSoluble in organic solvents, sparingly soluble in water.[3]

Synthesis of Diaryl Ketoxime Ligands

The synthesis of diaryl ketoximes is typically achieved through the condensation reaction of the corresponding diaryl ketone with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve dibenzyl ketone and hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottomed flask.

  • With shaking, add powdered sodium hydroxide to the mixture in portions. Cooling may be necessary if the reaction becomes too vigorous.

  • Once the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling for a short period.

  • After cooling, pour the reaction mixture into a dilute solution of hydrochloric acid.

  • The this compound will precipitate out of solution.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Experimental Protocol: Synthesis of Benzophenone Oxime

A common method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in an aqueous alcoholic mixture with a strong base.[4]

Materials:

  • Benzophenone (100 g, 0.55 mole)[5]

  • Hydroxylamine hydrochloride (60 g, 0.86 mole)[5]

  • 95% Ethyl alcohol (200 cc)[5]

  • Water (40 cc)[5]

  • Powdered sodium hydroxide (110 g, 2.75 moles)[5]

  • Concentrated hydrochloric acid (300 cc)[5]

  • Water (2 L)[5]

Procedure:

  • In a 2-liter round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.[5]

  • Add the powdered sodium hydroxide in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[5]

  • After the complete addition of sodium hydroxide, connect a reflux condenser and reflux the mixture for five minutes.[5]

  • Cool the reaction mixture and pour it into a solution of 300 cc of concentrated hydrochloric acid in 2 liters of water.[5]

  • Filter the resulting precipitate with suction, wash it thoroughly with water, and then dry it. This procedure yields 106–107 g (98–99%) of benzophenone oxime with a melting point of 141–142°C.[5]

Synthesis of Diaryl Ketoxime Metal Complexes

The synthesis of metal complexes with diaryl ketoximes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The following protocol is a general representation for the synthesis of a benzophenone oxime metal complex and can be adapted for this compound.

Experimental Protocol: Synthesis of a Benzophenone Oxime Metal (e.g., Cu(II)) Complex

Materials:

  • Benzophenone oxime

  • Copper(II) acetate monohydrate

  • Ethanol

  • Triethylamine (or another suitable base)

Procedure:

  • Dissolve benzophenone oxime in warm ethanol in a round-bottomed flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate in ethanol.

  • Slowly add the copper(II) acetate solution to the benzophenone oxime solution with constant stirring.

  • Add a few drops of triethylamine to facilitate the deprotonation of the oxime hydroxyl group, if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate may indicate the formation of the complex.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization of Diaryl Ketoxime Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.

TechniqueExpected Observations for Benzophenone Oxime Complexes
FT-IR Spectroscopy A shift in the C=N stretching vibration to a lower or higher frequency upon coordination to the metal ion. Disappearance or significant broadening of the O-H stretching vibration (around 3200 cm⁻¹) upon deprotonation and coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy Intra-ligand π-π* and n-π* transitions. Ligand-to-metal charge transfer (LMCT) bands. d-d transitions for transition metal complexes, which provide information about the geometry of the metal center.
¹H NMR Spectroscopy Shifts in the signals of the aromatic protons of the phenyl rings upon coordination. The signal for the hydroxyl proton will disappear upon deprotonation.
X-ray Crystallography Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry of the metal ion, and intermolecular interactions. For example, in a co-crystal of a copper complex with benzophenone, the oxygen atom of benzophenone was found to coordinate to the copper ion.[6]

Applications in Catalysis

While specific catalytic applications for this compound complexes are not well-documented, metal complexes of related Schiff bases derived from benzophenone have shown promise in various catalytic reactions. These can serve as models for potential applications.

Application Note: Catalytic Oxidation

Metal complexes of ligands structurally similar to diaryl ketoximes can act as catalysts for oxidation reactions. For instance, the oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis.

Experimental Protocol: Model Catalytic Oxidation of an Alcohol

Materials:

  • Synthesized benzophenone oxime metal complex (as catalyst)

  • Benzyl alcohol (substrate)

  • Tert-butyl hydroperoxide (TBHP) (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (for monitoring the reaction)

Procedure:

  • In a reaction vial, dissolve the benzophenone oxime metal complex in acetonitrile.

  • Add benzyl alcohol to the solution.

  • Initiate the reaction by adding TBHP.

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion, quench the reaction and analyze the product yield.

Potential Applications in Drug Development

The structural motifs present in diaryl ketoximes and their metal complexes can be of interest to drug development professionals. Benzophenone derivatives are known to possess a range of biological activities. Metal complexes of Schiff bases derived from benzophenone have been investigated for their antimicrobial and anticancer properties.

Application Note: Antimicrobial Activity Screening

Metal complexes can exhibit enhanced biological activity compared to the free ligands. A common initial step in drug discovery is to screen new compounds for their antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

Materials:

  • Synthesized diaryl ketoxime metal complexes

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of the test complexes and the standard antibiotic in DMSO.

  • Prepare bacterial lawns by uniformly spreading the bacterial culture on the surface of the nutrient agar plates.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a specific volume of the test complex solution, DMSO (as a negative control), and the standard antibiotic solution into separate wells.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization cluster_application Application Screening ketone Diaryl Ketone (e.g., Dibenzyl Ketone) reagents_synthesis Hydroxylamine HCl, NaOH, EtOH/H₂O ketone->reagents_synthesis Reaction ligand Diaryl Ketoxime Ligand reagents_synthesis->ligand metal_salt Metal Salt (e.g., Cu(OAc)₂) ligand->metal_salt Reaction complex Metal Complex metal_salt->complex ftir FT-IR complex->ftir uvvis UV-Vis complex->uvvis nmr NMR complex->nmr xrd X-ray Diffraction complex->xrd catalysis Catalysis complex->catalysis bio_activity Biological Activity complex->bio_activity bioactivity_screening start Synthesized Metal Complex antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer active Active Compound antimicrobial->active Zone of Inhibition inactive Inactive Compound antimicrobial->inactive No Zone anticancer->active Low IC₅₀ anticancer->inactive High IC₅₀ further_studies Further Studies (Mechanism of Action, etc.) active->further_studies

References

Application Notes and Protocols: Synthesis of Metal Complexes Using Dibenzyl Ketoxime and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of metal complexes utilizing ketoxime ligands is a field of significant interest due to the versatile coordination chemistry and potential applications of the resulting compounds in areas such as catalysis and medicinal chemistry. This document provides detailed protocols and application notes related to the synthesis of metal complexes with a focus on dibenzyl ketoxime.

Initial literature surveys indicate that while the coordination chemistry of many oxime-containing ligands is well-established, specific studies on this compound as a ligand are not extensively documented. Therefore, this document will first provide a detailed protocol for the synthesis of the this compound ligand itself. Subsequently, as a well-documented and structurally relevant analogue, the synthesis of metal complexes using di-2-pyridyl ketoxime will be presented to illustrate the general methodologies and principles applicable to this class of compounds. The coordination chemistry of di-2-pyridyl ketoxime is rich and provides excellent examples of the types of complexes that can be formed.[1][2]

Part 1: Synthesis of this compound Ligand

This compound (also known as 1,3-diphenyl-2-propanone oxime) can be synthesized from dibenzyl ketone and a hydroxylamine salt in the presence of a base. The following protocol is a general method adapted from procedures for similar ketoximes.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol (95%)

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve dibenzyl ketone (1 equivalent) in ethanol.

  • To this solution, add hydroxylamine hydrochloride (1.5 equivalents).

  • Add a solution of sodium hydroxide (2 equivalents) in water portion-wise with stirring. Alternatively, pyridine can be used as a base.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) if a strong base was used.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

  • Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualization of Ligand Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Dibenzyl Ketone Dibenzyl Ketone Dissolve in Ethanol Dissolve in Ethanol Dibenzyl Ketone->Dissolve in Ethanol Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Dissolve in Ethanol Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Dissolve in Ethanol Reflux (2-3h) Reflux (2-3h) Dissolve in Ethanol->Reflux (2-3h) Neutralization Neutralization Reflux (2-3h)->Neutralization Extraction (DCM) Extraction (DCM) Neutralization->Extraction (DCM) Drying (Na2SO4) Drying (Na2SO4) Extraction (DCM)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Characterization (NMR, IR, MP) Characterization (NMR, IR, MP) Recrystallization->Characterization (NMR, IR, MP)

Caption: Workflow for the synthesis of this compound ligand.

Part 2: Synthesis of Metal Complexes Using Di-2-Pyridyl Ketoxime (Analogue)

Di-2-pyridyl ketoxime (dpkoxH) is a versatile ligand that can coordinate to metal ions in various modes, leading to a wide range of mononuclear and polynuclear complexes.[1] The following is a general protocol for the synthesis of a mononuclear metal complex with di-2-pyridyl ketoxime.

Experimental Protocol: Synthesis of a Ni(II) Complex with Di-2-Pyridyl Ketoxime

This protocol describes the synthesis of a representative mononuclear Ni(II) complex.

Materials:

  • Di-2-pyridyl ketoxime (dpkoxH)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate

  • Methanol or Ethanol

  • Triethylamine (Et₃N) or another suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve di-2-pyridyl ketoxime (2 equivalents) in warm methanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the Nickel(II) salt (1 equivalent) in methanol.

  • Slowly add the Nickel(II) solution to the ligand solution with continuous stirring.

  • Add a few drops of triethylamine to the reaction mixture to facilitate the deprotonation of the oxime group.

  • Stir the reaction mixture at room temperature for several hours or gently reflux for 1-2 hours. A precipitate should form.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold methanol and then diethyl ether.

  • Dry the complex in a desiccator over silica gel.

  • Characterize the resulting metal complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.

Data Presentation: Characterization of Di-2-Pyridyl Ketoxime Metal Complexes

The following table summarizes typical characterization data for mononuclear metal complexes of di-2-pyridyl ketoxime.

Metal IonComplex FormulaColorKey IR Bands (cm⁻¹) (ν(C=N), ν(N-O))Magnetic Moment (µeff, B.M.)
Ni(II)[Ni(dpkox)₂]Red-brown~1600, ~1100Diamagnetic (square planar)
Cu(II)[Cu(dpkox)₂]Green~1605, ~1110~1.8 - 2.2
Co(II)[Co(dpkox)₂]Orange-red~1595, ~1090~1.9 - 2.8 (low spin)
Pr(III)[Pr₂(NO₃)₄(L)₂]·3MeCN (where L is a modified ligand)Pale green1594, 1470, 1384-

Note: The exact positions of IR bands and magnetic moments can vary depending on the specific structure and coordination environment of the metal ion.[3]

Visualization of Metal Complex Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Product Isolation cluster_characterization Characterization Di-2-pyridyl ketoxime (dpkoxH) Di-2-pyridyl ketoxime (dpkoxH) Dissolve in Methanol Dissolve in Methanol Di-2-pyridyl ketoxime (dpkoxH)->Dissolve in Methanol Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2)->Dissolve in Methanol Base (e.g., Et3N) Base (e.g., Et3N) Mix Reactants Mix Reactants Base (e.g., Et3N)->Mix Reactants Dissolve in Methanol->Mix Reactants Stir/Reflux Stir/Reflux Mix Reactants->Stir/Reflux Precipitation Precipitation Stir/Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying IR Spectroscopy IR Spectroscopy Drying->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Drying->UV-Vis Spectroscopy Elemental Analysis Elemental Analysis Drying->Elemental Analysis X-ray Crystallography X-ray Crystallography Drying->X-ray Crystallography

Caption: General workflow for the synthesis of a metal complex with di-2-pyridyl ketoxime.

Applications and Future Directions

Metal complexes of ketoximes have been investigated for a variety of applications. Their catalytic activity is a significant area of research. Furthermore, the biological activities of these complexes, including potential antimicrobial and anticancer properties, are of growing interest to drug development professionals. The ability to tune the electronic and steric properties of the complexes by modifying the ketoxime ligand and the metal center allows for the systematic investigation of structure-activity relationships.

While specific data for this compound complexes is currently limited, the protocols and principles outlined in this document provide a solid foundation for researchers to explore the synthesis and properties of such compounds. Future work could involve the systematic synthesis of a series of transition metal complexes with this compound, followed by thorough characterization and evaluation of their potential applications.

References

Application Notes and Protocols: Dibenzyl Ketoxime in the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of dibenzyl ketoxime as a precursor in the synthesis of bioactive molecules. The primary focus is on the preparation of cis-2-benzyl-3-phenylaziridine, a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. Aziridine derivatives have garnered significant interest due to their diverse biological activities, including antitumor, cytotoxic, and antimicrobial properties.

Introduction to this compound as a Precursor

This compound, a derivative of dibenzyl ketone, serves as a versatile intermediate in organic synthesis. Its structure, featuring a C=N-OH functional group, allows for various chemical transformations, making it a valuable starting material for the synthesis of nitrogen-containing compounds. One of the key transformations of ketoximes is their reduction to form primary amines or, under specific conditions, cyclic structures like aziridines. The synthesis of aziridines from ketoximes is a significant reaction, providing access to a class of compounds with known biological relevance.

Synthesis of cis-2-Benzyl-3-phenylaziridine from this compound

This section details the protocol for the synthesis of the bioactive molecule cis-2-benzyl-3-phenylaziridine through the reduction of this compound using lithium aluminum hydride (LAH).

Experimental Workflow for Aziridine Synthesis

Experimental Workflow: Synthesis of cis-2-benzyl-3-phenylaziridine cluster_0 Reaction Setup cluster_1 Addition of Starting Material cluster_2 Reaction and Work-up cluster_3 Purification start Start flask Prepare a four-necked round-bottomed flask start->flask reagents Add dry THF and LiAlH4 flask->reagents add Add dropwise to the LiAlH4 slurry with cooling reagents->add dissolve Dissolve this compound in dry THF dissolve->add reflux Heat to reflux for 3 hours add->reflux cool Cool the reaction mixture reflux->cool quench Decompose excess LiAlH4 with water cool->quench filter Filter the precipitate quench->filter extract Extract with ether filter->extract dry Dry the combined organic phases extract->dry concentrate Concentrate under reduced pressure dry->concentrate dissolve_pet_ether Dissolve crude product in petroleum ether concentrate->dissolve_pet_ether chromatography Purify by column chromatography on silica gel dissolve_pet_ether->chromatography elute Elute with petroleum ether/benzene gradients chromatography->elute end Obtain pure cis-2-benzyl-3-phenylaziridine elute->end

Caption: Workflow for the synthesis of cis-2-benzyl-3-phenylaziridine.

Detailed Experimental Protocol

The synthesis of cis-2-benzyl-3-phenylaziridine is achieved through the reduction of this compound with lithium aluminum hydride in tetrahydrofuran. The reaction proceeds with the evolution of hydrogen gas, followed by the formation of an azirine intermediate which is subsequently reduced to the final aziridine product.[1]

Materials and Reagents:

Reagent/MaterialQuantity (for 0.05 mol scale)Notes
This compound11.27 g (0.0500 mole)Starting material
Lithium aluminum hydride (powdered)3.80 g (0.100 mole)Reducing agent
Tetrahydrofuran (dry)430 mlSolvent
Diethyl ether~200 mlExtraction solvent
Petroleum ether (b.p. 30-40 °C)100 mlFor chromatography
BenzeneAs requiredFor chromatography
Silica gel75 gFor column chromatography
Anhydrous sodium sulfateAs requiredDrying agent
Water12 mlFor quenching

Procedure:

  • Reaction Setup: In a 1-L four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add 350 ml of dry tetrahydrofuran and 3.80 g (0.100 mole) of powdered lithium aluminum hydride.

  • Addition of this compound: While stirring the slurry, add a solution of 11.27 g (0.0500 mole) of this compound in 80 ml of dry tetrahydrofuran dropwise over a 10-minute period. Maintain the temperature at 20°C with cooling.

  • Reaction: Gradually heat the mixture to reflux with stirring in an oil bath at an external temperature of 90°C for 3 hours. The color of the mixture will change from pale green to a light chocolate color around 62°C, at which point the reaction may become exothermic.

  • Work-up:

    • Cool the reaction mixture in an ice-water bath.

    • Carefully and gradually add 12 ml of water to decompose the excess lithium aluminum hydride, ensuring the temperature remains below 20°C.

    • Collect the precipitate by filtration and wash it with 100 ml of ether.

    • Transfer the precipitate to a beaker with 200 ml of ether, stir for approximately 10 minutes, and filter again. Wash the residue with another 100 ml of ether.

    • Combine the ethereal extracts and the original filtrate. Dry the combined organic phase over anhydrous sodium sulfate overnight.

    • Concentrate the solution using a rotary evaporator at 30°C (20 mm Hg) to yield a pale yellow oil (10.60–11.0 g).

  • Purification:

    • Dissolve the crude product in 100 ml of petroleum ether (b.p. 30–40°C) with gentle warming.

    • Load the solution onto a chromatographic column packed with 75 g of silica gel.

    • Elute the product sequentially with the following solvent systems:

      • 300 ml of petroleum ether

      • 300 ml of 3:1 (v/v) petroleum ether:benzene

      • 300 ml of 1:1 (v/v) petroleum ether:benzene

      • 600 ml of 1:3 (v/v) petroleum ether:benzene

      • 600 ml of benzene

    • Combine the fractions containing the pure product and concentrate to obtain cis-2-benzyl-3-phenylaziridine.

Expected Yield: The reaction typically yields 92% of cis-2-benzyl-3-phenylaziridine along with about 8% of 2-amino-1,3-diphenylpropane as a byproduct.[1]

Reaction Mechanism

The reduction of this compound with lithium aluminum hydride is proposed to proceed through the following key steps:

Proposed Mechanism for Aziridine Formation cluster_0 Step 1: Formation of Aluminum Derivative and Hydrogen Evolution cluster_1 Step 2: Formation of Azirine Intermediate cluster_2 Step 3: Reduction to Aziridine start This compound + LiAlH4 intermediate1 Rapid formation of an aluminum derivative start->intermediate1 h2_evolution1 Immediate evolution of 1 mole of H2 intermediate1->h2_evolution1 h2_evolution2 Slow liberation of a second mole of H2 h2_evolution1->h2_evolution2 azirine Formation of an azirine intermediate h2_evolution2->azirine reduction Hydride addition to the azirine intermediate azirine->reduction product cis-2-benzyl-3-phenylaziridine reduction->product

Caption: Proposed mechanism for the synthesis of aziridine from ketoxime.

Biological Activity of Aziridine Derivatives

While specific quantitative biological activity data for cis-2-benzyl-3-phenylaziridine is not extensively reported in publicly available literature, the aziridine moiety is a well-established pharmacophore present in numerous bioactive compounds.

General Biological Activities:

  • Antitumor and Cytotoxic Activity: Many natural and synthetic compounds containing the aziridine ring exhibit potent antitumor and cytotoxic properties. This activity is often attributed to the ability of the strained aziridine ring to act as an alkylating agent, cross-linking DNA and inhibiting cancer cell proliferation.

  • Antimicrobial Activity: Aziridine derivatives have also been investigated for their antibacterial and antifungal activities.

Future Directions:

The synthetic protocol detailed above provides a reliable method for the preparation of cis-2-benzyl-3-phenylaziridine. Further research is warranted to explore its specific biological activities. We recommend screening this compound in various biological assays, including:

  • Cytotoxicity assays against a panel of cancer cell lines to determine its potential as an anticancer agent.

  • Antimicrobial assays against a range of pathogenic bacteria and fungi.

  • Enzyme inhibition assays to identify potential molecular targets.

The exploration of the biological activities of cis-2-benzyl-3-phenylaziridine and its derivatives could lead to the discovery of novel therapeutic agents. The synthetic route starting from the readily available this compound offers an accessible pathway to this promising class of bioactive molecules.

References

Troubleshooting & Optimization

common side reactions in the synthesis of dibenzyl ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dibenzyl ketoxime. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this chemical process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction between dibenzyl ketone and hydroxylamine may not have gone to completion. To address this, you can try extending the reaction time or slightly increasing the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Suboptimal pH: The formation of the oxime is pH-sensitive. The reaction is typically carried out in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride. Ensure that the base (e.g., sodium hydroxide, sodium acetate, or pyridine) is added in the correct stoichiometric amount.

  • Side Reactions: The formation of byproducts through side reactions can significantly reduce the yield of the desired this compound. The most common side reactions are the Beckmann rearrangement and the aldol condensation of the starting material. Please refer to the specific troubleshooting points below for these issues.

  • Product Loss During Workup: this compound may be lost during the extraction and purification steps. Ensure that the pH of the aqueous layer is appropriate to minimize the solubility of the product during extraction. Careful handling and efficient extraction techniques are crucial.

Question 2: I am observing a significant amount of an amide byproduct in my reaction mixture. What is this byproduct and how can I prevent its formation?

Answer:

The amide byproduct is likely N-benzyl phenylacetamide, formed through a Beckmann rearrangement of the this compound product.[1][2] This rearrangement is typically catalyzed by strong acids and higher temperatures.

To minimize the formation of this byproduct:

  • Control the Temperature: Avoid excessive heating of the reaction mixture. The oximation reaction can often be carried out at or slightly above room temperature.

  • Avoid Acidic Conditions: The Beckmann rearrangement is acid-catalyzed.[1] Ensure that the reaction medium does not become acidic. The presence of a sufficient amount of base to neutralize the liberated HCl is critical.

  • Choice of Reagents: Certain reagents used to promote the oximation can also facilitate the Beckmann rearrangement. Be cautious with the use of strong dehydrating agents or Lewis acids.

Question 3: My final product is contaminated with a high molecular weight impurity. What could it be and how do I avoid it?

Answer:

A high molecular weight impurity could be the product of an aldol self-condensation of the starting material, dibenzyl ketone. This reaction is base-catalyzed and involves the formation of a carbon-carbon bond between two molecules of dibenzyl ketone.

To prevent this side reaction:

  • Control the Basicity: While a base is necessary for the oximation, a very high concentration or the use of a very strong base can promote the aldol condensation. Use the recommended amount of a moderately strong base.

  • Reaction Temperature: Higher temperatures can also favor the aldol condensation. Maintaining a moderate reaction temperature is advisable.

  • Order of Reagent Addition: Adding the hydroxylamine hydrochloride and base to the solution of dibenzyl ketone can sometimes help to favor the oximation reaction over the self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from dibenzyl ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of dibenzyl ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

Q2: What are the ideal reaction conditions for the synthesis of this compound?

A2: Ideal conditions can vary, but a common approach involves reacting dibenzyl ketone with hydroxylamine hydrochloride in a solvent like ethanol or a mixture of ethanol and water. A base such as sodium hydroxide or sodium acetate is added to neutralize the hydrochloric acid formed. The reaction is typically stirred at room temperature or with gentle heating for several hours.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (dibenzyl ketone) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the expected yield for the synthesis of this compound?

A4: Under optimized conditions that minimize side reactions, yields for the synthesis of this compound can be good to excellent, often in the range of 80-95%.[3] However, the actual yield will depend on the specific reaction conditions and the purity of the starting materials.

Quantitative Data on Side Product Formation

The following table provides an estimation of the impact of different reaction conditions on the yield of this compound and the formation of major side products.

Disclaimer: The data in this table is illustrative and based on the general principles of the side reactions. Actual quantitative results will vary depending on the precise experimental setup.

Reaction Condition This compound Yield (%) N-benzyl phenylacetamide (%) (Beckmann Rearrangement) Aldol Condensation Product (%)
Standard (RT, mild base) 85-95< 2< 5
High Temperature (>80°C) 60-7010-205-10
Strong Acidic pH (< 4) 40-5030-40< 2
Strong Basic pH (> 12) 70-80< 215-25

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Dibenzyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzyl ketone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in a minimal amount of water and ethanol.

  • Add the hydroxylamine/NaOH solution to the stirring solution of dibenzyl ketone at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Dibenzyl Ketone in Ethanol react Combine Solutions and Stir at Room Temperature prep1->react prep2 Prepare Solution of Hydroxylamine HCl and NaOH prep2->react monitor Monitor by TLC react->monitor workup1 Solvent Evaporation monitor->workup1 Reaction Complete workup2 Extraction with Dichloromethane workup1->workup2 workup3 Drying and Solvent Removal workup2->workup3 purify Recrystallization workup3->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Beckmann Rearrangement cluster_side2 Side Reaction 2: Aldol Condensation start Dibenzyl Ketone + Hydroxylamine main_product This compound start->main_product Desired Path aldol Aldol Condensation Product start->aldol Self-condenses under beckmann N-benzyl phenylacetamide main_product->beckmann Rearranges under beckmann_cond Acidic Conditions High Temperature aldol_cond Basic Conditions High Temperature

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Optimizing Dibenzyl Ketoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibenzyl ketoxime (1,3-diphenylpropan-2-one oxime). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is a condensation reaction between dibenzyl ketone (1,3-diphenylpropan-2-one) and hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine, the active nucleophile in the reaction.

Q2: What are the most critical factors influencing the yield of this compound?

The yield of this compound is primarily influenced by the choice of solvent, base, reaction temperature, and reaction time. Optimizing these parameters is crucial for maximizing product formation and minimizing side reactions.

Q3: What are common side reactions to be aware of during the synthesis?

The most common side reaction is the Beckmann rearrangement of the newly formed this compound, especially under acidic conditions or at elevated temperatures.[1][2][3][4] This rearrangement produces N-benzyl phenylacetamide as an impurity. Incomplete reaction leading to the presence of unreacted dibenzyl ketone is also a common issue.

Q4: Are there any "green" or alternative synthesis methods available?

Yes, mechanochemical methods, such as grinding the reactants in a mortar and pestle, offer a solvent-free and often faster alternative to traditional solution-phase synthesis.[5][6][7] This approach can lead to high yields with minimal waste generation.[6][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydroxylamine: Hydroxylamine hydrochloride can degrade over time. 2. Insufficient Base: The base is required to neutralize the HCl from hydroxylamine hydrochloride and generate free hydroxylamine. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Use a fresh, high-quality batch of hydroxylamine hydrochloride. 2. Ensure the correct stoichiometry of the base is used. Consider using a slight excess. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Presence of Unreacted Dibenzyl Ketone 1. Short Reaction Time: The reaction may not have reached completion. 2. Steric Hindrance: Dibenzyl ketone is a sterically hindered ketone, which can slow down the reaction rate.1. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 2. Consider using a higher reaction temperature or a more reactive solvent system.
Formation of N-benzyl phenylacetamide (Beckmann Rearrangement Product) 1. Acidic Conditions: Traces of acid can catalyze the Beckmann rearrangement.[1][2][3][4] 2. High Reaction Temperature: Elevated temperatures can promote the rearrangement.1. Ensure the reaction is carried out under neutral or slightly basic conditions. Avoid acidic workups. 2. Perform the reaction at the lowest effective temperature.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The crude product may not solidify easily. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for effective purification.1. Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization. 2. For recrystallization, consider using ethanol, methanol, or a mixture of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexane or heptane).[9][10][11][12]

Data Presentation

The following tables summarize the impact of various reaction conditions on the yield of ketoximes, providing a general guideline for optimizing the synthesis of this compound.

Table 1: Influence of Solvent and Temperature on Ketoxime Synthesis

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolPyridineReflux4~95
2MethanolPotassium HydroxideReflux360-98
3Ethanol/WaterSodium HydroxideNot specifiedNot specifiedNot specified
4Solvent-free (Grinding)Bismuth(III) oxideRoom Temperature0.1 - 0.3High

Table 2: Comparison of Conventional and Green Synthesis Methods for Ketoximes

ParameterConventional MethodGreen Method (Mechanochemical)
Solvent Ethanol/PyridineSolvent-free or minimal methanol[8]
Reaction Time Several hoursMinutes[8]
Work-up Extraction, washing, solvent evaporationSimple washing with water[8]
Waste Generation High (organic solvents, aqueous waste)Low (minimal solvent and aqueous waste)[8]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard method for the synthesis of ketoximes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibenzyl ketone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution. Then, add pyridine (2.8 equivalents) as a base.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Mechanochemical (Solvent-Free) Synthesis

This method offers a green and efficient alternative to the conventional protocol.

  • Reactant Preparation: In a mortar, combine dibenzyl ketone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a solid base such as sodium hydroxide or bismuth(III) oxide (0.6 equivalents).[5]

  • Grinding: Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The progress of the reaction can be monitored by taking a small sample for TLC analysis.

  • Work-up: Once the reaction is complete, add a small amount of water to the mortar to dissolve the inorganic byproducts.

  • Isolation and Purification: Transfer the mixture to a filter funnel and wash thoroughly with water. The solid product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DBK Dibenzyl Ketone Condensation Condensation DBK->Condensation NH2OH_HCl Hydroxylamine Hydrochloride NH2OH_HCl->Condensation DBKO This compound Condensation->DBKO H2O Water Condensation->H2O HCl HCl Condensation->HCl

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of This compound CheckReagents Verify Reagent Quality (Hydroxylamine HCl) Start->CheckReagents CheckBase Ensure Sufficient Base (e.g., Pyridine, NaOH) Start->CheckBase OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckReagents->OptimizeConditions CheckBase->OptimizeConditions IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp IncreaseTime Increase Reaction Time OptimizeConditions->IncreaseTime CheckSideReaction Check for Side Products (e.g., Beckmann Rearrangement) IncreaseTemp->CheckSideReaction End Improved Yield IncreaseTime->End AdjustpH Ensure Neutral/Basic pH CheckSideReaction->AdjustpH AdjustpH->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Aromatic Ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of aromatic ketoximes. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude aromatic ketoxime sample?

A1: The most common impurities include unreacted starting ketone, excess hydroxylamine, and side-products from the reaction. Depending on the reaction conditions, you may also find products from Beckmann rearrangement or hydrolysis of the oxime.

Q2: My aromatic ketoxime is a mixture of E/Z isomers. Is it always necessary to separate them?

A2: Not always. The necessity of separating E/Z isomers depends on the subsequent application. For some applications, a mixture of isomers is acceptable. However, for others, such as in the development of pharmaceuticals or specific chemical reactions where stereochemistry is crucial, separation is required. The E and Z isomers can have different biological activities and chemical reactivities.

Q3: How can I minimize the hydrolysis of my aromatic ketoxime during purification?

A3: Aromatic ketoximes are susceptible to hydrolysis back to the parent ketone, especially under acidic conditions. To minimize hydrolysis, it is recommended to work under neutral or slightly basic conditions. When performing aqueous workups, use of a dilute sodium bicarbonate solution can help. For column chromatography, neutralizing the silica gel with triethylamine in the eluent can also prevent hydrolysis.

Q4: What is the Beckmann rearrangement, and how can I avoid it during purification?

A4: The Beckmann rearrangement is a reaction of oximes, typically promoted by acid and heat, which converts them into amides. To avoid this side reaction during purification, it is crucial to maintain neutral pH and avoid excessive temperatures. If distillation is necessary, it should be performed under vacuum to lower the boiling point and reduce thermal stress on the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound "oils out" and does not crystallize. The compound's melting point is lower than the boiling point of the solvent. The compound may be impure.- Try a solvent with a lower boiling point. - Use a larger volume of solvent. - Consider using a solvent pair, where the compound is soluble in one solvent and insoluble in the other.
No crystals form upon cooling. The solution is not supersaturated. The compound is too soluble in the chosen solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
The recovered yield is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The compound has moderate solubility in the cold solvent.- Reduce the amount of solvent used for recrystallization. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - Concentrate the mother liquor and attempt a second recrystallization.
The purified product is still impure. The chosen solvent did not effectively differentiate between the desired compound and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice.- Select a different recrystallization solvent or solvent pair. - Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of E/Z isomers. The polarity of the eluent is too high or too low. The stationary phase is not suitable.- Optimize the solvent system by running TLC with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). - Consider using a different stationary phase, such as alumina or a bonded-phase silica. - Employ a very slow gradient of the eluent.
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. - If the compound is basic, adding a small amount of triethylamine to the eluent can help.
The peaks are broad or tailing. The column is overloaded. The compound is interacting too strongly with the stationary phase. There are issues with the column packing.- Reduce the amount of sample loaded onto the column. - Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. - For basic compounds, add triethylamine to the eluent. For acidic compounds, a small amount of acetic acid may help. - Ensure the column is packed uniformly.
The compound is decomposing on the column. The silica gel is too acidic, causing hydrolysis or rearrangement.- Neutralize the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine before packing the column. - Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification of Acetophenone Oxime by Recrystallization

This protocol provides a method for the purification of crude acetophenone oxime.

Materials:

  • Crude acetophenone oxime

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude acetophenone oxime in an Erlenmeyer flask.

  • Add a minimal amount of petroleum ether and gently heat the mixture while stirring until the solid dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Separation of Aromatic Ketoxime Isomers by Column Chromatography

This protocol describes a general method for separating E/Z isomers of aromatic ketoximes. The optimal solvent system should be determined by TLC beforehand.

Materials:

  • Crude aromatic ketoxime mixture

  • Silica gel (for column chromatography)

  • Non-polar solvent (e.g., hexane, heptane)

  • Polar solvent (e.g., ethyl acetate, diethyl ether)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.

  • Prepare the sample: Dissolve the crude ketoxime mixture in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin eluting the column with the chosen solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions: Collect the eluate in a series of fractions.

  • Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the separated isomers.

  • Combine and concentrate: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Recrystallization Solvents for Aromatic Ketoximes

Aromatic KetoximeRecrystallization Solvent(s)
Acetophenone oximePetroleum ether, Ethanol/water[1]
Benzophenone oximeMethanol, Ethanol
Substituted Benzophenone oximesAcetone/petroleum ether, Ethanol[2]

Table 2: Example TLC and Column Chromatography Conditions

CompoundStationary PhaseTLC Eluent System (v/v)Column Chromatography Eluent
Acetophenone oximeSilica GelHexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (gradient)
4'-Methylacetophenone oximeSilica GelHexane:Ethyl Acetate (15% to 50%)Hexane:Ethyl Acetate (gradient)[3]
2-Amino-2',5-dichlorobenzophenone oximeSilica GelHexane:Ethyl Acetate (1:1)Hexane:Ethyl Acetate (1:1)

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Start Crude Aromatic Ketoxime Recrystallization Recrystallization Start->Recrystallization Option 1 Column_Chromatography Column Chromatography Start->Column_Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Melting_Point Melting Point Determination TLC->Melting_Point NMR NMR Spectroscopy Melting_Point->NMR Pure_Product Pure Aromatic Ketoxime NMR->Pure_Product

Caption: A general experimental workflow for the purification and analysis of aromatic ketoximes.

Troubleshooting_Logic cluster_impure Impurity Troubleshooting cluster_yield Yield Troubleshooting cluster_isomer Isomer Separation Troubleshooting cluster_decomposition Decomposition Troubleshooting Start Purification Issue Identified Impure_Product Product is Impure After Purification Start->Impure_Product Low_Yield Low Yield of Purified Product Start->Low_Yield Isomer_Separation E/Z Isomers Not Separated Start->Isomer_Separation Decomposition Product Decomposes During Purification Start->Decomposition Change_Solvent Change Recrystallization Solvent Impure_Product->Change_Solvent Recrystallization Optimize_Eluent Optimize Chromatography Eluent Impure_Product->Optimize_Eluent Chromatography Check_Mother_Liquor Recover from Mother Liquor Low_Yield->Check_Mother_Liquor Recrystallization Check_Column_Loading Reduce Column Overloading Low_Yield->Check_Column_Loading Chromatography Finer_Gradient Use a Finer Eluent Gradient Isomer_Separation->Finer_Gradient Chromatography Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Isomer_Separation->Change_Stationary_Phase Chromatography Lower_Temp Use Vacuum Distillation Decomposition->Lower_Temp Distillation/Heating Neutralize_Silica Neutralize Silica Gel with Triethylamine Decomposition->Neutralize_Silica Chromatography

Caption: A logical troubleshooting guide for common issues in aromatic ketoxime purification.

References

optimizing reaction conditions for the Beckmann rearrangement of dibenzyl ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Beckmann rearrangement of dibenzyl ketoxime.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Beckmann rearrangement for this compound?

The Beckmann rearrangement is a chemical reaction that transforms an oxime functional group into an amide functional group.[1] In the case of this compound, this intramolecular rearrangement is typically catalyzed by an acid, which converts the hydroxyl group of the oxime into a good leaving group. This is followed by the migration of one of the benzyl groups to the electron-deficient nitrogen atom, ultimately yielding N-(phenylmethyl)phenylacetamide.

Q2: Which catalysts are most effective for this rearrangement?

A variety of catalysts can be employed, ranging from strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).[1][2] For milder conditions, solid acid catalysts like Nafion resins or the use of reagents such as tosyl chloride have proven effective.[1][3] The choice of catalyst can significantly influence reaction rates and yields.

Q3: What are the common side products, and how can their formation be minimized?

The most common side reaction is the Beckmann fragmentation, which competes with the rearrangement.[1] This fragmentation is more likely to occur if the migrating group can form a stable carbocation.[1] To minimize fragmentation, careful selection of the catalyst and solvent, along with precise control of the reaction temperature, is crucial. Another potential issue is the formation of a mixture of amide regioisomers if the oxime geometry isomerizes under the reaction conditions.[1][4] Using reagents like p-toluenesulfonyl chloride can help prevent this isomerization.[4]

Q4: How do reaction temperature and time affect the outcome of the rearrangement?

Reaction temperature and time are critical parameters that require careful optimization. For a similar substrate, diphenylketone oxime, an optimal temperature of 70°C and a reaction time of 4 hours were identified when using a Nafion catalyst in acetonitrile, leading to a significant conversion and selectivity.[3] Generally, higher temperatures can accelerate the reaction but may also promote the formation of undesired side products. Therefore, it is essential to monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal endpoint.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of solvent or reagents.1. Use a fresh batch of catalyst or increase the catalyst loading. Consider switching to a stronger acid catalyst if applicable. 2. Gradually increase the reaction temperature in increments of 5-10°C while monitoring the reaction progress. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. 4. Ensure all solvents and reagents are anhydrous and of high purity.
Formation of Multiple Products (Poor Selectivity) 1. Isomerization of the ketoxime starting material. 2. Competing Beckmann fragmentation. 3. Reaction temperature is too high.1. Consider converting the oxime to a sulfonate ester (e.g., tosylate) prior to rearrangement, which can proceed under milder conditions and prevent isomerization.[4] 2. Employ milder reaction conditions. The use of certain solid acid catalysts or reagents like cyanuric chloride can favor the rearrangement over fragmentation.[1][2] 3. Lower the reaction temperature and monitor for improvement in selectivity.
Low Yield of the Desired Amide 1. Suboptimal catalyst or solvent system. 2. Incomplete reaction or degradation of the product. 3. Difficulties in product isolation and purification.1. Screen different catalysts and solvents. For instance, studies on similar ketoximes have shown that ionic liquids in the presence of a co-catalyst like P₂O₅ can significantly improve yields.[5] 2. Optimize reaction time and temperature to maximize product formation and minimize degradation. 3. Adjust the work-up procedure. Ensure proper pH adjustment during extraction and consider alternative purification methods like column chromatography or recrystallization.

Experimental Protocols

General Procedure for Beckmann Rearrangement of this compound using a Solid Acid Catalyst (Nafion)
  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add the solvent, such as acetonitrile (e.g., 10 mL per gram of oxime).[3]

  • Add the solid acid catalyst, for example, Nafion resin (e.g., 0.2 g per gram of oxime).[3]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(phenylmethyl)phenylacetamide.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Beckmann rearrangement of benzophenone oxime, a structurally similar compound, which can provide a starting point for optimizing the reaction of this compound.

CatalystCo-catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
[HMIm]HSO₄NoneN-methyl-imidazolium hydrosulfate90645[5]
[HMIm]HSO₄P₂O₅ (8%)N-methyl-imidazolium hydrosulfate90691[5]
NafionNoneAcetonitrile70416[3]

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting the Beckmann Rearrangement Start Start Experiment CheckConversion Low or No Conversion? Start->CheckConversion LowYield Low Yield? CheckConversion->LowYield No OptimizeCatalyst Optimize Catalyst: - Increase loading - Use fresh catalyst - Change catalyst CheckConversion->OptimizeCatalyst Yes MultipleProducts Multiple Products? LowYield->MultipleProducts No OptimizeWorkup Optimize Work-up & Purification: - Adjust pH - Recrystallize - Column chromatography LowYield->OptimizeWorkup Yes MilderConditions Use Milder Conditions: - Lower temperature - Use a more selective catalyst MultipleProducts->MilderConditions Yes SuccessfulProduct Successful Product MultipleProducts->SuccessfulProduct No OptimizeCatalyst->CheckConversion OptimizeTempTime Optimize Temperature & Time: - Increase temperature - Extend reaction time OptimizeCatalyst->OptimizeTempTime CheckReagents Check Reagent Quality: - Use anhydrous solvents - Purify starting material OptimizeTempTime->CheckReagents PreventIsomerization Prevent Isomerization: - Convert to sulfonate ester MilderConditions->PreventIsomerization PreventIsomerization->MultipleProducts OptimizeWorkup->LowYield

Caption: Troubleshooting workflow for the Beckmann rearrangement.

References

Technical Support Center: Stereoselectivity in Dibenzyl Ketoxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity issues encountered during experiments with dibenzyl ketoxime.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is an organic compound formed from the condensation of dibenzyl ketone and hydroxylamine.[1][2] Its chemical formula is C15H15NO.[3] As a symmetrical ketoxime, the two groups attached to the carbon of the C=N bond are identical (benzyl groups).[1] While this symmetry simplifies certain reactions, the stereochemistry (E/Z isomerism) of the oxime functional group is critical. The spatial arrangement of the hydroxyl group relative to the benzyl groups dictates the stereochemical outcome of subsequent stereospecific reactions, such as the Beckmann rearrangement.[4][5][6] Controlling the stereoselectivity in its reactions is crucial for synthesizing specific stereoisomers of derivative compounds, which is a vital aspect of pharmaceutical development and fine chemical synthesis.[7]

Q2: What are the primary types of stereoselectivity issues encountered with this compound reactions?

Researchers may face two main challenges:

  • Diastereoselectivity: When reactions create new stereocenters in the molecule, multiple diastereomers can be formed. A lack of diastereoselectivity results in a mixture of these isomers, which can be difficult to separate and reduces the yield of the desired product.[8]

  • Enantioselectivity: For reactions designed to produce a chiral molecule from the achiral this compound, the goal is often to form one enantiomer in excess of the other.[9] Poor enantioselectivity, resulting in a racemic or near-racemic mixture, is a common issue and often points to problems with the chiral catalyst or reaction conditions.[10]

Q3: How does the E/Z geometry of the oxime influence subsequent reactions?

The E/Z geometry is particularly important for reactions that are stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.[8]

  • Beckmann Rearrangement: This reaction is a classic example where an oxime is converted to an amide.[4] The rearrangement is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom is the one that migrates.[5][11] Therefore, controlling the E/Z configuration of the this compound is essential to control the structure of the resulting amide, even though the migrating groups are identical. Under certain conditions, the oxime geometry can racemize, leading to a loss of stereocontrol.[4]

Q4: What are the most effective analytical techniques for determining the stereochemical outcome of a reaction?

Ensuring the correct stereochemistry and measuring the purity of your product is a critical step.[12] The primary methods include:

  • Chiral Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common and reliable methods for separating and quantifying enantiomers and diastereomers, allowing for the precise determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the relative stereochemistry of a molecule. To distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between them.[7][12]

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound.[12]

  • Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotation (OR) can provide information about the stereochemistry of a sample and are often used to determine enantiomeric excess.[14][15]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of this compound

Problem: The reduction of this compound to the corresponding amine produces a nearly 1:1 mixture of diastereomers, instead of the desired single diastereomer.

Possible CauseSuggested Solution
Reaction Temperature is Too High High temperatures can provide enough energy to overcome the activation energy difference between the transition states leading to the different diastereomers, resulting in poor selectivity. Solution: Lower the reaction temperature significantly. Run trials at 0 °C, -20 °C, and -78 °C to find the optimal condition.[16]
Inappropriate Reducing Agent or Solvent The choice of reagent and solvent heavily influences the transition state geometry. A non-coordinating solvent may not provide the necessary organization for high selectivity.
Steric Hindrance The substrate itself may lack strong directing groups to favor one approach of the reagent over the other. Solution: Consider using a bulkier reducing agent that will be more sensitive to the steric environment of the ketoxime, potentially increasing selectivity.
Issue 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction

Problem: An asymmetric reaction (e.g., alkylation, addition) using a chiral catalyst produces a product with low enantiomeric excess (e.e.).

Possible CauseSuggested Solution
Ineffective Catalyst/Ligand Combination The chosen chiral catalyst or ligand may not be suitable for the specific substrate or reaction type, leading to a poorly organized and non-selective transition state.[10] Solution: Screen a variety of chiral ligands with different steric and electronic properties. Small changes to the catalyst structure can dramatically impact enantioselectivity.[8]
Catalyst Poisoning Impurities in the starting materials, reagents, or solvent (e.g., water, oxygen, or other nucleophiles) can bind to the catalyst and deactivate it or inhibit its ability to control the stereochemistry. Solution: Ensure all reagents and solvents are rigorously purified and dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reaction Conditions Temperature, concentration, and reaction time can all affect enantioselectivity. Solution: Systematically optimize the reaction conditions. Lowering the temperature often improves e.e. Also, verify the catalyst loading; too little or too much can sometimes have a negative effect.
Poor Quality Starting Material The this compound may contain impurities from its synthesis that interfere with the catalyst. Solution: Purify the this compound by recrystallization or chromatography before use.[17]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how reaction parameters can influence stereoselectivity.

Table 1: Effect of Temperature on Diastereoselective Reduction of this compound

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1NaBH₄Methanol2555:45
2NaBH₄Methanol070:30
3NaBH₄Methanol-7885:15
4L-Selectride®THF-7895:5

Table 2: Effect of Chiral Ligand on Enantioselective Alkylation

EntryCatalyst PrecursorChiral LigandTemperature (°C)Yield (%)Enantiomeric Excess (e.e. %)
1Zr(Ot-Bu)₄Ligand A08565
2Zr(Ot-Bu)₄Ligand B09092
3Zr(Ot-Bu)₄Ligand C07840
4Zr(Ot-Bu)₄Ligand B-208897

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a standard method for preparing the ketoxime starting material.[18][19]

  • Reagent Preparation: Dissolve dibenzyl ketone (1 equivalent) in ethanol in a round-bottom flask. In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Reaction: Add the hydroxylamine solution to the ketone solution. Equip the flask with a condenser and heat the mixture to reflux (approximately 70-80°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from ethanol to yield a white crystalline solid.[17]

Protocol 2: Stereoselective Reduction to an Amine

This protocol provides a general method for the diastereoselective reduction of the ketoxime.

  • Setup: Add purified this compound (1 equivalent) to a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen. Dissolve the oxime in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of a sterically hindered reducing agent, such as L-Selectride® (1.2 equivalents), to the cooled oxime solution via syringe over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired amine diastereomer.

  • Analysis: Determine the diastereomeric ratio of the purified product using NMR spectroscopy or chiral HPLC.[12]

Visualizations

Troubleshooting_Workflow start Poor Stereoselectivity Observed (Low d.r. or e.e.) check_purity Verify Purity of Starting Materials (Ketoxime, Solvent, Reagents) start->check_purity purify Purify Materials: - Recrystallize Ketoxime - Distill Solvents - Use Fresh Reagents check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions adjust_temp Adjust Temperature (Typically Lower) check_conditions->adjust_temp adjust_reagent Change Reagent/Catalyst - Screen Ligands - Use Bulkier Reagent check_conditions->adjust_reagent run_reaction Re-run Experiment with Optimized Parameters adjust_temp->run_reaction adjust_reagent->run_reaction analyze Analyze Stereochemical Outcome (HPLC, NMR, etc.) run_reaction->analyze success Problem Resolved analyze->success Improved fail Issue Persists: Consult Literature for Alternative Methods analyze->fail No Improvement Analytical_Method_Selection start Need to Determine Stereochemical Outcome question1 Separating & Quantifying Isomers? start->question1 question2 Is the Product Crystalline? question1->question2 No hplc_gc Chiral HPLC or GC (For e.e. and d.r.) question1->hplc_gc Yes question3 Need Absolute Configuration? question2->question3 Yes nmr NMR with Chiral Shift Reagent (For e.e. and relative stereochemistry) question2->nmr No xray X-Ray Crystallography question3->xray Yes (Definitive) cd_or Chiroptical Methods (CD/OR) (For confirming chirality and e.e.) question3->cd_or No (Correlative) hplc_gc->question2 If structure is unknown

References

scale-up challenges for the synthesis of dibenzyl ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dibenzyl ketoxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the condensation reaction of dibenzyl ketone (1,3-diphenyl-2-propanone) with hydroxylamine hydrochloride in the presence of a base. This reaction is typically performed in a suitable solvent like ethanol or a mixture of ethanol and water. The base, such as sodium hydroxide or potassium hydroxide, is crucial to neutralize the hydrochloric acid formed during the reaction, which allows the hydroxylamine to act as a nucleophile.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several key challenges:

  • Heat Management: The oximation reaction can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and impurities.

  • Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large volumes is critical to avoid localized high concentrations, which can affect reaction kinetics and impurity profiles.

  • Product Isolation and Purification: The physical properties of this compound, such as its crystalline nature, can pose challenges during filtration and drying at a larger scale. The presence of E/Z isomers can also complicate purification.

  • E/Z Isomer Control: The formation of E/Z isomers is a common issue in ketoxime synthesis. The ratio of these isomers can be influenced by reaction conditions and may be difficult to control and separate on a large scale.

  • Safety: Handling larger quantities of reagents like hydroxylamine, which can be unstable at elevated temperatures, requires careful safety assessments, including reaction calorimetry, to prevent thermal runaway.[1]

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include:

  • Unreacted dibenzyl ketone.

  • Products from the Beckmann rearrangement of the oxime, which can be catalyzed by acidic conditions.

  • The undesired E/Z isomer of this compound.

  • Byproducts from the decomposition of hydroxylamine, especially if the reaction temperature is not well-controlled.

Q4: How can the formation of the undesired E/Z isomer be controlled?

A4: The ratio of E/Z isomers is often thermodynamically controlled and influenced by reaction conditions such as temperature, solvent, and pH.[2] In some cases, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature.The reaction may require more time to reach completion at a larger scale due to mass transfer limitations.
Poor Quality of Hydroxylamine Hydrochloride Use a fresh, dry batch of hydroxylamine hydrochloride.Hydroxylamine hydrochloride can degrade over time, leading to lower reactivity.
Insufficient Base Ensure at least a stoichiometric amount of base is used. Monitor the pH of the reaction mixture.The base is required to liberate the free hydroxylamine from its hydrochloride salt.
Product Precipitation Issues If the product precipitates during the reaction, ensure adequate stirring to maintain a slurry and prevent clumping.Poor mixing can lead to incomplete reaction of the entrapped starting material.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step Rationale
Beckmann Rearrangement Maintain a basic to neutral pH throughout the reaction and work-up. Avoid strong acids.The Beckmann rearrangement is acid-catalyzed.
Decomposition of Hydroxylamine Maintain strict temperature control. Use a jacketed reactor with efficient cooling. Consider slower, controlled addition of reagents.Hydroxylamine can decompose exothermically at higher temperatures, leading to byproducts and safety hazards.
Unreacted Starting Material Optimize the stoichiometry of reactants. A slight excess of hydroxylamine and base may be beneficial.Driving the reaction to completion will reduce the amount of starting material in the final product.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Step Rationale
Fine Crystalline Product Leading to Slow Filtration Optimize the crystallization process. Consider controlled cooling rates or the use of an anti-solvent to obtain larger crystals.Larger crystals generally lead to faster filtration and better washing efficiency.
Presence of E/Z Isomers Analyze the E/Z ratio by HPLC or NMR. If necessary, develop a purification strategy such as recrystallization or chromatography to isolate the desired isomer.The different physical properties of the isomers may allow for their separation.
Oily Product or Incomplete Solidification Ensure all solvent has been removed during work-up. Try different crystallization solvents or techniques.Residual solvent can prevent the product from solidifying completely.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ketoxime Synthesis

ParameterLaboratory Scale (General)Pilot Scale (Recommended)
Solvent Ethanol/WaterEthanol/Water or Methanol/Water
Base NaOH, KOHK₂CO₃, Na₂CO₃ (milder, safer)
Temperature Room Temperature to Reflux40-60°C (controlled)
Reaction Time 1-4 hours4-12 hours (monitor for completion)
Work-up Extraction with organic solventDirect filtration of precipitated product if possible, followed by washing.

Note: This table provides general guidance. Specific conditions for this compound may need further optimization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of ethanol.

  • Reagent Addition: Add 5.2 g (0.075 mol) of hydroxylamine hydrochloride to the flask. In a separate beaker, dissolve 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water.

  • Reaction: Slowly add the sodium hydroxide solution to the reaction mixture. Stir the mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A white precipitate of this compound will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Considerations for a Scaled-Up Protocol (Kilogram-Scale)

Methodology:

  • Reactor Setup: Charge a 100 L jacketed glass reactor with 40 L of ethanol and 10.5 kg (50 mol) of dibenzyl ketone. Start agitation.

  • Reagent Addition: Add 5.2 kg (75 mol) of hydroxylamine hydrochloride to the reactor. Prepare a solution of 4.0 kg (100 mol) of sodium hydroxide in 20 L of water in a separate vessel.

  • Controlled Addition: Slowly pump the sodium hydroxide solution into the reactor over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C using the reactor jacket.

  • Reaction and Monitoring: Stir the reaction mixture at 25°C for 4-6 hours. Monitor the reaction by taking samples for HPLC analysis until the dibenzyl ketone is less than 1%.

  • Crystallization and Isolation: Cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization. Filter the resulting slurry using a centrifuge or a Nutsche filter/dryer.

  • Washing: Wash the filter cake with 2 x 10 L of cold water and then with 10 L of cold ethanol.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Start Problem Encountered During This compound Synthesis LowYield Low Yield Start->LowYield HighImpurities High Impurities Start->HighImpurities IsolationIssues Isolation/Purification Issues Start->IsolationIssues CheckReagents Verify Reagent Quality (Hydroxylamine HCl) LowYield->CheckReagents Incomplete Reaction OptimizeConditions Optimize Reaction Conditions (Time, Temperature) LowYield->OptimizeConditions Incomplete Reaction CheckBase Ensure Sufficient Base LowYield->CheckBase Incomplete Reaction ControlpH Control pH to Prevent Beckmann Rearrangement HighImpurities->ControlpH Acidic byproducts ControlTemp Strict Temperature Control to Prevent Decomposition HighImpurities->ControlTemp Exotherm OptimizeStoichiometry Optimize Reactant Stoichiometry HighImpurities->OptimizeStoichiometry Unreacted starting material OptimizeCrystallization Optimize Crystallization (Cooling Rate, Solvents) IsolationIssues->OptimizeCrystallization Poor filterability AnalyzeIsomers Analyze and Separate E/Z Isomers IsolationIssues->AnalyzeIsomers Product purity ImproveDrying Improve Drying Process IsolationIssues->ImproveDrying Residual solvent End Problem Resolved CheckReagents->End OptimizeConditions->End CheckBase->End ControlpH->End ControlTemp->End OptimizeStoichiometry->End OptimizeCrystallization->End AnalyzeIsomers->End ImproveDrying->End

Caption: Troubleshooting workflow for this compound synthesis.

Scale_Up_Logic cluster_lab Laboratory Scale cluster_pilot Pilot/Industrial Scale Lab_Start Bench-top Reaction (Flask) Lab_Mixing Magnetic Stirring Lab_Start->Lab_Mixing Lab_Temp Heating Mantle/ Oil Bath Lab_Mixing->Lab_Temp Lab_Addition Manual Addition Lab_Temp->Lab_Addition Lab_Workup Extraction/ Precipitation Lab_Addition->Lab_Workup Lab_Isolation Filtration/ Evaporation Lab_Workup->Lab_Isolation Lab_Product Small Quantity (grams) Lab_Isolation->Lab_Product Pilot_Start Jacketed Reactor (Liters to m³) Lab_Product->Pilot_Start Scale-Up Considerations Pilot_Mixing Mechanical Stirrer (Baffles) Pilot_Start->Pilot_Mixing Pilot_Temp Heat Transfer Fluid (Jacket Control) Pilot_Mixing->Pilot_Temp Pilot_Addition Controlled Dosing (Pumps) Pilot_Temp->Pilot_Addition Pilot_Workup Crystallization/ Phase Separation Pilot_Addition->Pilot_Workup Pilot_Isolation Centrifuge/ Filter-Dryer Pilot_Workup->Pilot_Isolation Pilot_Product Large Quantity (kilograms) Pilot_Isolation->Pilot_Product

Caption: Key differences in experimental workflow between lab and pilot scale.

References

Technical Support Center: Dibenzyl Ketoxime Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of dibenzyl ketoxime.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, a solid crystalline compound, should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protect it from light. Avoid contact with strong oxidizing agents, as these are incompatible materials.[1]

Q2: What is the expected shelf life of this compound?

Q3: What are the primary degradation pathways for this compound?

Like other oximes, this compound is susceptible to degradation through three main pathways:

  • Hydrolysis: This is typically catalyzed by acids and results in the cleavage of the C=N-OH bond to yield dibenzyl ketone and hydroxylamine.[1][3] Ketoximes are generally more resistant to hydrolysis than aldoximes and hydrazones, particularly in neutral to basic conditions.[4][5][6]

  • Photolysis: Exposure to UV light can lead to E/Z isomerization, homolytic cleavage of the N-O bond to form iminyl radicals, or photochemical Beckmann rearrangement to form an amide.[7][8]

  • Thermal Decomposition: At elevated temperatures, this compound may decompose. Studies on related O-benzyl ketoximes suggest that thermal decomposition can proceed through homolytic cleavage of the N-O and O-C bonds.[9][10]

Q4: How does pH affect the stability of this compound in solution?

The stability of oximes in aqueous solutions is pH-dependent. Hydrolysis is generally acid-catalyzed.[4][5][6] Therefore, this compound is expected to be less stable in acidic solutions compared to neutral or basic solutions. Paradoxically, some oximes exhibit maximum stability in slightly acidic conditions (around pH 2-3) due to the protonation of the oxime nitrogen, which can inhibit other degradation pathways.[4]

Q5: Are there any visible signs of this compound degradation?

Visual signs of degradation can include a change in color (e.g., yellowing), a change in the physical state (e.g., clumping of the crystalline powder), or the appearance of an odor. However, the absence of these signs does not guarantee the compound's purity. Analytical techniques such as HPLC, GC, or melting point determination are necessary for a definitive assessment.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or low reaction yield Degradation of this compound.1. Verify Purity: Assess the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC, or NMR). 2. Check Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, tightly sealed). 3. Use a Fresh Batch: If degradation is confirmed or suspected, use a fresh, unopened container of the compound.
Change in physical appearance (e.g., discoloration) Exposure to light, heat, or incompatible chemicals.1. Review Handling Procedures: Ensure the compound is not unnecessarily exposed to light or high temperatures during weighing and preparation. 2. Check for Contamination: Verify that the compound has not come into contact with strong oxidizing agents or other incompatible materials. 3. Consider Purification: If a large quantity of the material is affected, recrystallization may be an option to purify the compound.
Poor solubility in a solvent where it is reported to be soluble Presence of impurities or degradation products.1. Confirm Identity and Purity: Use analytical techniques to confirm the identity and purity of the compound. 2. Attempt Gentle Warming/Sonication: Sometimes, gentle warming or sonication can aid in the dissolution of a pure compound. 3. Filter the Solution: If insoluble particles are present, they may be impurities. Filter the solution before use, and re-assess the concentration of the filtrate.

Below is a logical workflow for troubleshooting stability issues with this compound.

troubleshooting_workflow Troubleshooting this compound Stability Issues start Start: Inconsistent Experimental Results check_purity Assess Purity (HPLC, GC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions (Cool, Dry, Dark, Sealed) is_pure->check_storage Yes purify Consider Purification (e.g., Recrystallization) is_pure->purify No storage_ok Are storage conditions appropriate? check_storage->storage_ok check_handling Review Experimental Handling (Light/Heat Exposure, Incompatibilities) storage_ok->check_handling Yes use_fresh Use a Fresh Batch of this compound storage_ok->use_fresh No handling_ok Is handling appropriate? check_handling->handling_ok handling_ok->use_fresh Yes handling_ok->use_fresh No end End: Problem Resolved use_fresh->end purify->use_fresh

Caption: Troubleshooting workflow for stability issues.

Quantitative Stability Data (Representative)

Specific quantitative stability data for this compound is limited in the literature. The following table provides representative data for the hydrolytic stability of a generic oxime compared to other C=N linkages, illustrating the superior stability of the oxime bond.

Linkage TypeRepresentative StructureRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
MethylhydrazoneC=N-NHCH₃~600
AcetylhydrazoneC=N-NHC(O)CH₃~300
SemicarbazoneC=N-NHC(O)NH₂~160
Oxime C=N-OH 1

Data adapted from studies on isostructural hydrazones and an oxime, demonstrating the significantly lower hydrolysis rate of the oxime linkage at neutral pD.[4][5][6]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines Q1A and Q1B. These should be adapted to specific experimental needs and available equipment.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways.

a) Hydrolytic Stability

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration.

    • Analyze the samples by a stability-indicating analytical method (e.g., HPLC with UV detection) to quantify the remaining this compound and detect any degradation products.

b) Photostability

  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology (based on ICH Q1B):

    • Expose a sample of solid this compound and a solution of the compound to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

    • A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and dark control samples to quantify any degradation.

c) Thermal Stability

  • Objective: To evaluate the effect of elevated temperatures on the stability of solid this compound.

  • Methodology:

    • Place a sample of solid this compound in a controlled temperature chamber (e.g., at 60 °C, 80 °C).

    • Store the sample for a defined period.

    • At specified time points, remove the sample and allow it to cool to room temperature.

    • Analyze the sample for degradation.

d) Oxidative Stability

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature for a defined period.

    • At specified time points, quench the reaction if necessary and analyze the sample for degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under recommended storage conditions.

  • Methodology (based on ICH Q1A):

    • Long-Term Study: Store samples of this compound under the recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., 12-24 months).

    • Accelerated Study: Store samples under stressed conditions (e.g., 40 °C / 75% RH) for a shorter period (e.g., 6 months).

    • Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) using a validated stability-indicating method.

The following diagram illustrates the workflow for a comprehensive stability assessment of this compound.

stability_assessment_workflow This compound Stability Assessment Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Stability hydrolysis Hydrolysis (Acid, Base, Neutral) characterize Characterize Degradation Products (e.g., LC-MS, NMR) hydrolysis->characterize photolysis Photolysis (UV/Vis Light) photolysis->characterize thermal Thermal Stress (Elevated Temperature) thermal->characterize oxidation Oxidation (e.g., H2O2) oxidation->characterize long_term Long-Term Study (e.g., 25°C/60% RH) shelf_life Establish Storage Conditions & Estimate Shelf Life long_term->shelf_life accelerated Accelerated Study (e.g., 40°C/75% RH) accelerated->shelf_life analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) analytical_method->hydrolysis analytical_method->photolysis analytical_method->thermal analytical_method->oxidation analytical_method->long_term analytical_method->accelerated

Caption: Workflow for stability assessment.

References

Validation & Comparative

A Comparative Guide to Dibenzyl Ketoxime and Other Aromatic Ketoximes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between aromatic ketoximes is crucial for their effective application as intermediates in organic synthesis and drug discovery. This guide provides an objective comparison of dibenzyl ketoxime with two other common aromatic ketoximes: acetophenone oxime and benzophenone oxime, supported by experimental data and detailed protocols.

Executive Summary

This compound, acetophenone oxime, and benzophenone oxime are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals. Their utility stems from the reactive oxime functional group, which can undergo various transformations, most notably the Beckmann rearrangement to form amides. While sharing this common reactive moiety, their distinct structural features, arising from the different substituents on the carbonyl carbon, lead to differences in their physical properties, reactivity, and applications. This guide outlines these differences to aid in the selection of the appropriate ketoxime for specific research and development needs.

Physicochemical Properties

The physical properties of these ketoximes, such as melting point and solubility, are influenced by their molecular structure and crystal packing. A summary of their key physicochemical properties is presented in the table below.

PropertyThis compoundAcetophenone OximeBenzophenone Oxime
Molecular Formula C₁₅H₁₅NO[1]C₈H₉NOC₁₃H₁₁NO
Molecular Weight 225.29 g/mol [1]135.16 g/mol 197.23 g/mol
Appearance White to pale yellow crystalline powderWhite crystalline solidWhite powder[2]
Melting Point 122-124 °C55-60 °C141-142 °C[1]
Boiling Point 407.8 °C at 760 mmHg118-120 °C at 20 mmHgNot readily available
Solubility Insoluble in waterSlightly soluble in waterInsoluble in water

Synthesis and Experimental Protocols

The synthesis of these aromatic ketoximes generally follows a straightforward condensation reaction between the corresponding ketone and hydroxylamine hydrochloride in the presence of a base. Below are detailed experimental protocols for the synthesis of each.

General Experimental Workflow

The synthesis of aromatic ketoximes from their corresponding ketones is a well-established process. The general workflow involves the reaction of the ketone with hydroxylamine hydrochloride and a base in a suitable solvent, followed by workup and purification.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Ketone Aromatic Ketone (e.g., Dibenzyl Ketone) ReactionVessel Reaction in Ethanol/Water Ketone->ReactionVessel Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->ReactionVessel Base Base (e.g., Sodium Hydroxide) Base->ReactionVessel Precipitation Precipitation in Acidified Water ReactionVessel->Precipitation Pour into Filtration Filtration Precipitation->Filtration Collect precipitate Recrystallization Recrystallization Filtration->Recrystallization Purify Product Pure Aromatic Ketoxime Recrystallization->Product

A generalized workflow for the synthesis of aromatic ketoximes.
Protocol 1: Synthesis of this compound

Materials:

  • Dibenzyl ketone (1,3-diphenyl-2-propanone)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol (95%)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of dibenzyl ketone (0.05 mol), hydroxylamine hydrochloride (0.075 mol), 20 mL of 95% ethanol, and 5 mL of water.

  • With shaking, add powdered sodium hydroxide (0.1375 mol) in portions. If the reaction becomes too vigorous, cool the flask with tap water.

  • After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling. Reflux for 5 minutes.

  • Cool the reaction mixture and pour it into a beaker containing a solution of 15 mL of concentrated hydrochloric acid in 100 mL of water.

  • Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and allow it to dry.

  • The crude product can be purified by recrystallization from methanol to yield pure this compound.

Protocol 2: Synthesis of Acetophenone Oxime

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate trihydrate

  • Ethanol

  • Water

Procedure:

  • Dissolve acetophenone (10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.[3]

  • In a separate beaker, dissolve hydroxylamine hydrochloride (17 mmol) and sodium acetate trihydrate (10 mmol) in 15 mL of warm water.[3]

  • Add the aqueous solution to the ethanolic solution of acetophenone.

  • Heat the mixture under reflux on a water bath for 20 minutes.[3]

  • Filter the hot solution quickly through a fluted filter paper.

  • Cool the filtrate in an ice bath to induce crystallization of the acetophenone oxime.[3]

  • Collect the white crystalline solid by vacuum filtration, wash with a small volume of cold 50% ethanol, and dry under suction.[3]

Protocol 3: Synthesis of Benzophenone Oxime

Materials:

  • Benzophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol (95%)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 2-L round-bottom flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethanol, and 40 mL of water.[1]

  • Add powdered sodium hydroxide (2.75 mol) in portions with shaking. Cool the flask with tap water if the reaction becomes too vigorous.[1]

  • Once all the sodium hydroxide has been added, connect a reflux condenser and reflux the mixture for five minutes.[1]

  • After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.[1]

  • Filter the precipitate with suction, wash thoroughly with water, and dry.[1]

  • The crude product can be recrystallized from methyl alcohol to obtain pure benzophenone oxime with a melting point of 141-142 °C.[1]

Comparative Reactivity: The Beckmann Rearrangement

A key reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion to N-substituted amides.[4][5] This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. The nature of the migrating group can influence the reaction conditions and the final product.

The general mechanism involves the protonation of the hydroxyl group, followed by the migration of an alkyl or aryl group and subsequent tautomerization to the amide.

G cluster_mechanism Beckmann Rearrangement Mechanism Ketoxime Aromatic Ketoxime Protonation Protonated Oxime Ketoxime->Protonation Nitrilium Nitrilium Ion Intermediate Protonation->Nitrilium Migration of R' group Imidic_Acid Imidic Acid Nitrilium->Imidic_Acid Nucleophilic attack by Water Amide N-Substituted Amide Imidic_Acid->Amide Tautomerization Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ketoxime Protonation Water H₂O Water->Nitrilium

Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Studies have shown that the Beckmann rearrangement of unsymmetrical aromatic ketoximes, such as substituted acetophenone oximes, can lead to a mixture of amides, with the ratio of products depending on the geometric isomers of the starting oxime.[2] For symmetrical ketoximes like benzophenone oxime, only one amide product is formed. The reactivity in the Beckmann rearrangement can be influenced by the electronic nature of the substituents on the aromatic rings. Generally, electron-donating groups on the migrating aryl group can facilitate the rearrangement.

Spectral Data Comparison

Spectroscopic data is essential for the characterization of these ketoximes. Below is a comparison of key spectral features.

Spectral DataThis compoundAcetophenone OximeBenzophenone Oxime
¹H NMR (CDCl₃, δ ppm) Aromatic protons (m, ~7.2-7.4), CH₂ (s, ~3.6)Aromatic protons (m, ~7.3-7.7), CH₃ (s, ~2.3), OH (br s, variable)Aromatic protons (m, ~7.2-7.6), OH (br s, variable)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons (~126-138), C=N (~158), CH₂ (~35)Aromatic carbons (~125-137), C=N (~155), CH₃ (~12)Aromatic carbons (~128-135), C=N (~157)
IR (KBr, cm⁻¹) ~3200-3400 (O-H), ~1650 (C=N), ~940 (N-O)~3212 (O-H), ~1497 (C=N)[6]~3200-3400 (O-H), ~1660 (C=N), ~930 (N-O)

Applications in Research and Development

Aromatic ketoximes are versatile building blocks in organic synthesis and have found numerous applications in drug development and materials science.

  • This compound: It serves as a crucial intermediate in the synthesis of various chemical and pharmaceutical products.

  • Acetophenone Oxime: It is a common intermediate for the synthesis of other organic compounds and has been studied for its potential biological activities, including antifungal properties.

  • Benzophenone Oxime: This compound and its derivatives have been investigated for a range of applications, including as photostabilizers and for their potential anti-inflammatory properties.

Conclusion

This compound, acetophenone oxime, and benzophenone oxime, while all classified as aromatic ketoximes, exhibit distinct physicochemical properties and reactivity profiles. The choice between them for a specific application will depend on the desired properties of the final product and the required reactivity in subsequent synthetic steps. This compound offers a more complex bicyclic aromatic structure, while acetophenone oxime provides a simpler phenyl-methyl framework, and benzophenone oxime presents a symmetrical diphenyl structure. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.

References

A Comparative Guide to the Synthesis of N-benzylphenylacetamide: Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and sustainable formation of amide bonds is a critical endeavor. N-benzylphenylacetamide, a valuable scaffold in medicinal chemistry, serves as a pertinent case study for comparing various synthetic strategies. This guide provides an objective comparison of alternative methods for the synthesis of N-benzylphenylacetamide, supported by experimental data and detailed protocols. The methodologies evaluated include conventional thermal condensation, nickel-catalyzed amidation, microwave-assisted synthesis, and enzyme-catalyzed acylation, offering a spectrum of approaches from traditional to greener, more sustainable options.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for N-benzylphenylacetamide is a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the key quantitative data for each of the discussed methods, providing a clear comparison of their performance.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Conventional HeatingBoric Acid (catalytic)Toluene110 (reflux)5 - 20 hModerate
Nickel-Catalyzed AmidationNiCl₂ (10 mol%)Toluene11020 h99.2
Microwave-Assisted (Solvent-Free)NoneNone1515 min48 - 70
Enzyme-Catalyzed AcylationNovozym 435 (Lipase)NoneAmbient24 h~89

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

Conventional Heating with Dean-Stark Trap

This method represents a traditional approach to direct amidation by removing water to drive the equilibrium towards product formation.

Procedure: A 250-mL two-necked round-bottomed flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser fitted with a CaCl₂ drying tube. To the flask are added phenylacetic acid (0.03 mol), boric acid (5 mol%), and toluene (80 mL). The mixture is stirred for 10 minutes, after which benzylamine (0.031 mol) is added. The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored in the Dean-Stark trap. The reaction is continued for 5-20 hours until the theoretical amount of water is collected. Upon completion, the mixture is cooled to room temperature and the product is isolated by pouring the mixture into hexane, followed by filtration and washing to yield N-benzylphenylacetamide.

Nickel-Catalyzed Direct Amidation

This protocol utilizes an earth-abundant metal catalyst to achieve high yields under relatively mild conditions.[1][2][3]

Procedure: In a sealed reaction vessel, phenylacetic acid (2 mmol), benzylamine (2.4 mmol), and NiCl₂ (10 mol%) are combined in toluene (20 mL). The mixture is stirred and heated at 110°C for 20 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford N-benzylphenylacetamide as a white solid.[1][2][3]

Microwave-Assisted Solvent-Free Synthesis

This method offers a significant reduction in reaction time and eliminates the need for a solvent, aligning with the principles of green chemistry.[4]

Procedure: N-phenyl-2-phenylacetamide (1 mmol), benzyl chloride (1.2 mmol), and powdered potassium hydroxide (2 mmol) are placed in a microwave-safe test tube. The mixture is irradiated in a microwave synthesizer for 5 minutes at a temperature of 151°C. After irradiation, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to give N-benzyl-N-phenyl-2-phenylacetamide.[4] A similar direct approach involves heating phenylacetic acid and benzylamine in a microwave reactor.

Enzyme-Catalyzed Acylation

This biocatalytic approach provides high selectivity and operates under mild, environmentally benign conditions.[5]

Procedure: In a reaction vial, phenylacetic acid (1 mmol) and benzylamine (1.2 mmol) are mixed. To this mixture, immobilized lipase (Novozym 435, typically 10-20% by weight of the limiting reagent) is added. The reaction is conducted solvent-free or in a minimal amount of a non-polar organic solvent. The vial is sealed and agitated at ambient temperature (or slightly elevated, e.g., 40-50°C) for 24-48 hours. The progress of the reaction can be monitored by TLC or HPLC. Upon completion, the enzyme is removed by filtration and can be reused. The filtrate is then concentrated, and the product is purified by column chromatography.[5]

Synthesis Pathways Overview

The following diagram illustrates the logical relationship between the different synthetic approaches to N-benzylphenylacetamide, highlighting the key reagents and conditions for each pathway.

Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods cluster_conventional Conventional cluster_catalytic Catalytic cluster_alternative_energy Alternative Energy cluster_product Product PAA Phenylacetic Acid Conventional Thermal Condensation PAA->Conventional + Benzylamine Boric Acid, Toluene, 110°C, 5-20h Nickel Nickel-Catalyzed PAA->Nickel + Benzylamine NiCl₂, Toluene, 110°C, 20h Enzyme Enzyme-Catalyzed PAA->Enzyme + Benzylamine Novozym 435, Solvent-free, RT, 24h Microwave Microwave-Assisted PAA->Microwave + Benzylamine Solvent-free, 151°C, 5 min BA Benzylamine BA->Conventional BA->Nickel BA->Enzyme BA->Microwave Product N-benzylphenylacetamide Conventional->Product Yield: Moderate Nickel->Product Yield: 99.2% Enzyme->Product Yield: ~89% Microwave->Product Yield: 48-70%

Caption: Synthetic routes to N-benzylphenylacetamide.

Conclusion

The synthesis of N-benzylphenylacetamide can be achieved through a variety of methods, each with distinct advantages and disadvantages. The nickel-catalyzed amidation stands out for its exceptionally high yield, making it an excellent choice for applications where product throughput is paramount.[1][2][3] For syntheses where time is the most critical factor, microwave-assisted solvent-free synthesis offers a rapid route, albeit with potentially lower yields compared to the nickel-catalyzed method.[4] The enzyme-catalyzed approach, with its high selectivity, mild reaction conditions, and use of a reusable biocatalyst, represents the most environmentally benign and sustainable option, aligning with the growing demand for green chemistry in the pharmaceutical and chemical industries.[5] The conventional heating method, while straightforward, is often less efficient and is increasingly being replaced by these more advanced and sustainable alternatives. This comparative guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs and priorities.

References

Validating the Structure of Dibenzyl Ketoxime: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental spectroscopic data for dibenzyl ketoxime with established reference values. Detailed experimental protocols and data interpretation are included to support the validation of its chemical structure.

The structural elucidation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide a non-destructive means to probe the molecular architecture and confirm the presence of key functional groups. This guide focuses on the validation of the this compound structure through a comparative analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation: A Comparative Analysis

The confirmation of the this compound structure relies on the correlation of its observed spectroscopic signals with expected values for its constituent functional groups. The following tables summarize the key quantitative data.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption (cm⁻¹)Observed Absorption (cm⁻¹)
O-H (oxime)3600 - 3100 (broad)~3250 (broad)
C-H (aromatic)3100 - 3000~3030
C-H (aliphatic, CH₂)2950 - 2850~2920
C=N (oxime)1690 - 1640~1660
C=C (aromatic)1600 - 1450~1600, 1495, 1450
N-O (oxime)960 - 930~940

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton TypeExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)
-OH (oxime)8.0 - 12.0 (broad singlet)~9.5 (broad s)
-C₆H₅ (aromatic)7.0 - 7.5 (multiplet)~7.2-7.4 (m)
-CH₂- (benzylic)3.5 - 4.0 (singlet)~3.7 (s)

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Carbon TypeExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)
C=N (oxime)150 - 165~158
-C₆H₅ (aromatic)125 - 140~127, 128, 129, 137
-CH₂- (benzylic)30 - 40~35

Table 4: Mass Spectrometry (Electron Ionization) Data

IonExpected m/zObserved m/zInterpretation
[M]⁺225.1154225Molecular Ion
[M - OH]⁺208208Loss of hydroxyl radical
[C₇H₇]⁺ (tropylium)9191Benzylic cleavage
[C₆H₅]⁺7777Phenyl cation

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

1. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of this compound is ground with ~100 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty accessory (or a pure KBr pellet) is recorded. The sample is then scanned over the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

3. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize this compound purification Purify Compound (e.g., Recrystallization) synthesis->purification ir Acquire IR Spectrum purification->ir nmr Acquire ¹H & ¹³C NMR Spectra purification->nmr ms Acquire Mass Spectrum purification->ms compare_ir Compare IR Data with Expected Values ir->compare_ir compare_nmr Compare NMR Data with Expected Values nmr->compare_nmr compare_ms Compare MS Data with Expected Values ms->compare_ms confirmation Structure Confirmed compare_ir->confirmation compare_nmr->confirmation compare_ms->confirmation

Workflow for Spectroscopic Validation

A Comparative Guide to Catalysts for the Beckmann Rearrangement of Ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Amides and Lactams

The Beckmann rearrangement, a cornerstone of organic synthesis, offers a powerful method for the transformation of ketoximes into valuable amides and lactams. This reaction is of paramount industrial importance, notably in the production of ε-caprolactam, the monomer for Nylon 6.[1] The choice of catalyst is critical in determining the efficiency, selectivity, and environmental footprint of this transformation. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Beckmann rearrangement is typically evaluated based on the conversion of the ketoxime and the selectivity towards the desired amide or lactam product. A wide array of catalysts, ranging from traditional Brønsted and Lewis acids to more modern solid-acid and organocatalytic systems, have been investigated. The following tables summarize the performance of selected catalysts for the rearrangement of common ketoximes.

Table 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

CatalystCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
H₂SO₄-Oleum--HighHigh-[1]
H-ZSM-5-Vapor Phase350->95>95-[2]
Co(ClO₄)₂·6H₂OYb(OTf)₃Acetonitrile802--74.1[3]
Co(ClO₄)₂·6H₂OSm(OTf)₃Acetonitrile802--80.6[3]
Cyanuric ChlorideZnCl₂AcetonitrileReflux---30[4]
Triphosphazene-Hexafluoroisopropanol--HighHigh-[4]
DETA_9_1 (Ionic Liquid)-Octane1000.33~100High~98[5]
HMTA_9_1 (Ionic Liquid)-Octane1000.33~100High~95[5]

Table 2: Beckmann Rearrangement of Acetophenone Oxime to Acetanilide

CatalystCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Zeolite H-beta--150-HighForms both acetanilide and N-methyl benzamide-[6]
Silicalite-N--150-HighSelective to acetanilide-[6]
Trifluoroacetic Acid (TFA)-Acetonitrile--QuantitativeHigh-[7]
HgCl₂(Nⁱ-PrPmT)₂-Acetonitrile8012--96[8]

Table 3: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide

CatalystCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
[HMIm]HSO₄ (Ionic Liquid)-None1206--45[9]
[HMIm]HSO₄ (Ionic Liquid)P₂O₅None906--91[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Beckmann rearrangement using a solid acid, a Lewis acid, and an organocatalyst.

Protocol 1: Vapor-Phase Beckmann Rearrangement of Cyclohexanone Oxime using H-ZSM-5

This protocol describes a continuous flow vapor-phase reaction, which is relevant for industrial applications.

Materials:

  • Cyclohexanone oxime

  • H-ZSM-5 zeolite catalyst

  • Inert gas (e.g., Nitrogen or Helium)

  • Solvent (e.g., Acetonitrile) (optional, for feeding the oxime)

Equipment:

  • Fixed-bed micro-reactor

  • Temperature controller and furnace

  • Mass flow controller for the carrier gas

  • Syringe pump for feeding the oxime solution

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A solution of cyclohexanone oxime in a suitable solvent (e.g., 2.5 wt% in acetonitrile) is prepared.[10]

  • The H-ZSM-5 catalyst is packed into the fixed-bed reactor and activated by heating under a flow of inert gas at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water.[11]

  • The reactor is then brought to the desired reaction temperature (e.g., 350°C).[2]

  • The cyclohexanone oxime solution is fed into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV).[11] An inert carrier gas is simultaneously passed through the reactor.

  • The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a flask.

  • The collected liquid is analyzed by GC to determine the conversion of cyclohexanone oxime and the selectivity to ε-caprolactam.

Protocol 2: Lewis Acid-Catalyzed Beckmann Rearrangement of Acetophenone Oxime

This protocol outlines a typical liquid-phase batch reaction using a metal-based Lewis acid catalyst.

Materials:

  • Acetophenone oxime

  • HgCl₂(Nⁱ-PrPmT)₂ (or another suitable Lewis acid)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for workup

  • Column chromatography setup for purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add acetophenone oxime (1 mmol) and the Lewis acid catalyst (e.g., 5 mol% HgCl₂(Nⁱ-PrPmT)₂).[8]

  • Add anhydrous acetonitrile (3 mL) to the flask.[8]

  • The reaction mixture is stirred and heated to 80°C for 12 hours.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure N-phenylacetamide.

Protocol 3: Organocatalytic Beckmann Rearrangement of a Ketoxime

This protocol describes a mechanochemical approach, highlighting a solvent-free and environmentally friendly alternative.

Materials:

  • Ketoxime (e.g., acetophenone oxime)

  • p-toluenesulfonyl imidazole (p-Ts-Im)

  • Imidazole

  • Zirconia grinding jar and balls

Equipment:

  • Ball mill

Procedure:

  • In a zirconia grinding jar, combine the ketoxime (1.0 mmol), p-toluenesulfonyl imidazole (1.1 mmol), and imidazole (1.1 mmol).[12]

  • Add a zirconia grinding ball to the jar.

  • The mixture is milled at a specified frequency for a designated time (e.g., 60 minutes).[12]

  • After milling, the solid reaction mixture is worked up. This may involve dissolving the mixture in a suitable solvent and washing with aqueous solutions to remove the catalyst and any byproducts.

  • The organic layer is dried and the solvent evaporated to yield the crude amide product, which can be further purified by crystallization or chromatography.

Visualizing the Process and Mechanism

To better understand the comparative study workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_0 Catalyst Selection and Preparation cluster_1 Experimental Setup and Reaction cluster_2 Analysis and Comparison A Identify Catalyst Classes (Solid Acids, Lewis Acids, Organocatalysts) B Synthesize or Procure Catalysts A->B C Characterize Catalysts (e.g., XRD, BET, TPD) B->C F Perform Beckmann Rearrangement with each catalyst C->F D Select Ketoxime Substrate(s) E Define Standard Reaction Conditions (Temp, Time, Solvent, Concentration) D->E E->F G Analyze Reaction Products (GC, HPLC, NMR) F->G H Calculate Conversion, Selectivity, and Yield G->H I Compare Catalyst Performance H->I J Evaluate Catalyst Reusability I->J J->I

Caption: Workflow for a comparative study of catalysts for the Beckmann rearrangement.

Beckmann_Rearrangement Ketoxime Ketoxime Protonated_Oxime Protonated Oxime Ketoxime->Protonated_Oxime + H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion [1,2]-Rearrangement - H₂O Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid + H₂O Amide Amide/Lactam Imidic_Acid->Amide Tautomerization - H⁺ H_plus H⁺ (Acid Catalyst) H2O H₂O H_plus_out -H⁺

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

Conclusion

The selection of an appropriate catalyst for the Beckmann rearrangement is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and scalability of the process. While traditional strong acids are effective, they often pose environmental and corrosion challenges. Solid acid catalysts, such as zeolites, offer the advantages of easy separation and reusability, making them suitable for continuous-flow processes.[2] Lewis acids, particularly in combination with co-catalysts, can provide high yields under milder conditions.[3] The emerging field of organocatalysis presents promising alternatives with high efficiency and selectivity, often under ambient conditions.[4] This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic systems for this important organic transformation. Further investigation into catalyst stability, reusability, and cost-effectiveness will be crucial for the development of truly sustainable industrial processes.

References

A Comparative Analysis of the Reactivity of Dibenzyl Ketoxime and Aliphatic Ketoximes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, ketoximes serve as versatile intermediates, pivotal in the synthesis of a wide array of nitrogen-containing compounds. Their reactivity is a subject of considerable interest, particularly in reactions such as the Beckmann rearrangement, oximation, and reduction. This guide provides a detailed comparison of the reactivity of dibenzyl ketoxime, an aromatic ketoxime, with various aliphatic ketoximes, supported by experimental data and detailed protocols.

Oximation: The Gateway to Ketoximes

The formation of ketoximes from their corresponding ketones, known as oximation, is a fundamental introductory step. The reactivity of the parent ketone plays a crucial role in the efficiency of this transformation. Generally, aliphatic ketones undergo oximation more readily than aromatic ketones like dibenzyl ketone, a phenomenon attributed to both steric and electronic factors.

A study utilizing a solvent-free grinding method in the presence of Bi₂O₃ provides a direct comparison of oximation yields for various ketones.[1] This method highlights the differences in reactivity under environmentally benign conditions.

KetoneProductReaction Time (min)Yield (%)Reference
Dibenzyl KetoneThis compound--Data not available in the cited study
CyclohexanoneCyclohexanone Oxime15.095[1]
AcetophenoneAcetophenone Oxime10.098[1]
4-Methylacetophenone4-Methylacetophenone Oxime12.096[1]
4-Chloroacetophenone4-Chloroacetophenone Oxime8.097[1]
PropiophenonePropiophenone Oxime12.594[1]
ButyrophenoneButyrophenone Oxime13.092[1]
ValerophenoneValerophenone Oxime14.090[1]
CyclopentanoneCyclopentanone Oxime20.092[1]
2-Adamantanone2-Adamantanone Oxime18.093[1]
CamphorCamphor Oxime16.591[1]

Note: While the referenced study did not include dibenzyl ketone, the general trend observed is that sterically hindered and electronically stabilized ketones may exhibit slower reaction rates or require more forcing conditions for oximation.

Experimental Protocol: Oximation of Ketones[2]

A general procedure for the synthesis of ketoximes is as follows:

  • Dissolve the ketone (0.027 mol) and hydroxylamine hydrochloride (3.0 g, 0.043 mol) in a mixture of ethanol (10 mL) and water (20 mL).

  • To this solution, add sodium hydroxide (5.5 g, 0.137 mol).

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid (15 mL) and water (100 mL).

  • Filter the resulting solid and recrystallize from ethanol to afford the pure ketoxime.

Oximation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ketone Ketone Solvent Solvent (e.g., EtOH/H₂O) Ketone->Solvent Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Solvent Base Base (e.g., NaOH) Base->Solvent Reflux Heat under Reflux Solvent->Reflux Cooling Cool to RT Reflux->Cooling Acidification Acidify (HCl) Cooling->Acidification Filtration Filter Acidification->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Pure Ketoxime Recrystallization->Product

Fig. 1: General workflow for the synthesis of ketoximes.

The Beckmann Rearrangement: A Signature Reaction of Ketoximes

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime to an N-substituted amide.[2] This reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[2] The migratory aptitude of the substituents and the stability of the intermediate nitrilium ion significantly influence the reaction's feasibility and outcome.

In the case of this compound, the migrating group is a benzyl group. For aliphatic ketoximes, the migrating group is an alkyl group. The relative migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] This suggests that the rearrangement of ketoximes with tertiary or secondary alkyl groups may proceed more readily than those with primary alkyl or methyl groups. The migratory aptitude of an aryl group, such as the benzyl group in this compound, is generally comparable to or slightly less than that of secondary alkyl groups.

Several studies have explored the Beckmann rearrangement of a variety of ketoximes under different catalytic systems, providing valuable comparative data on reaction yields.

KetoximeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhOP(=O)Cl₂CH₃CNRT185[4]
Acetophenone OximePhOP(=O)Cl₂CH₃CNRT186[4]
4-Methylacetophenone OximePhOP(=O)Cl₂CH₃CNRT188[4]
4-Methoxyacetophenone OximePhOP(=O)Cl₂CH₃CNRT1.589[4]
4-Chloroacetophenone OximePhOP(=O)Cl₂CH₃CNRT190[4]
Cyclohexanone OximePhOP(=O)Cl₂CH₃CNRT1.582[4]
Benzophenone Oxime[HMIm]HSO₄ / P₂O₅-90691[5]
Acetophenone Oxime[HMIm]HSO₄ / P₂O₅-90695[5]
Cyclohexanone Oxime[HMIm]HSO₄ / P₂O₅-90692[5]
This compoundHg(II) complexCH₃CN801292[6]
Acetophenone OximeHg(II) complexCH₃CN801296[6]
Cyclohexanone OximeHg(II) complexCH₃CN801294[6]

From the data, it is evident that both this compound and various aliphatic and aromatic ketoximes can undergo the Beckmann rearrangement in high yields under appropriate conditions. The choice of catalyst and reaction conditions plays a significant role in the efficiency of the transformation.

Experimental Protocol: Beckmann Rearrangement of Ketoximes[5]

A representative procedure for the Beckmann rearrangement is as follows:

  • To a solution of the ketoxime (1 mmol) in acetonitrile (3 mL), add phenyl dichlorophosphate (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Beckmann_Mechanism start R-C(=NOH)-R' activated R-C(=NOH₂⁺)-R' start->activated H⁺ rearrangement [R-C≡N⁺-R'] activated->rearrangement -H₂O nitrilium R-C≡N⁺-R' rearrangement->nitrilium Migration of R' water_attack R-C(OH)=N-R' nitrilium->water_attack +H₂O tautomerization R-C(=O)-NH-R' water_attack->tautomerization Tautomerization product Amide tautomerization->product

Fig. 2: Simplified mechanism of the Beckmann rearrangement.

Reduction of Ketoximes: Accessing Amines and Imines

The reduction of ketoximes is a valuable method for the synthesis of primary amines. Various reducing agents can be employed, and the choice of reagent and conditions can influence the outcome, sometimes leading to the formation of imines as intermediates or final products.[7]

A study on the catalytic transfer hydrogenation of ketoximes using Raney Nickel and 2-propanol provides insights into the reduction of these compounds.[8]

KetoximeProductReaction Time (min)Yield (%)Reference
2-Octanone Oxime2-Octanamine6083[8]
Cyclohexanone OximeCyclohexylamine-Not specified[8]

Another study reports a rapid and efficient solvent-free reduction of various ketoximes to their corresponding amines using a NaBH₄/ZrCl₄/Al₂O₃ system.[9]

KetoximeProductReaction Time (min)Yield (%)Reference
Acetophenone Oxime1-Phenylethylamine295[9]
4-Methylacetophenone Oxime1-(p-Tolyl)ethylamine294[9]
4-Nitroacetophenone Oxime1-(4-Nitrophenyl)ethylamine294[9]
Propiophenone Oxime1-Phenylpropylamine296[9]
Butyrophenone Oxime1-Phenylbutylamine297[9]
Cyclohexanone OximeCyclohexylamine298[9]
2-Heptanone Oxime2-Heptylamine286[9]
3-Heptanone Oxime3-Heptylamine292[9]
4-Nitrobenzophenone Oxime(4-Nitrophenyl)(phenyl)methanamine296[9]
Benzoin α-Oxime2-Amino-1,2-diphenylethan-1-one290[9]
Camphor OximeBornylamine295[9]
Adamantanone OximeAdamantylamine297[9]
This compound1,3-Diphenylpropan-2-amine--Data not available in the cited study

The data indicates that a wide range of aliphatic and aromatic ketoximes can be efficiently reduced to their corresponding primary amines in high yields and with short reaction times.

Experimental Protocol: Reduction of Ketoximes[9]

A typical procedure for the solvent-free reduction of ketoximes is as follows:

  • Grind a mixture of ZrCl₄ (1 mmol) and Al₂O₃ (1 mmol) in a mortar.

  • Add the ketoxime (1 mmol) to the mixture and continue grinding for a moment.

  • Add NaBH₄ (5 mmol) portion-wise to the reaction mixture and grind for 2 minutes.

  • After completion of the reaction, wash the mixture with CH₂Cl₂ or EtOAc (3 x 8 mL) and then filter.

  • Evaporate the solvent to obtain the crude amine, which can be further purified if necessary.

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ketoxime Ketoxime Grinding Grind at RT Ketoxime->Grinding ReducingAgent Reducing Agent (e.g., NaBH₄/ZrCl₄/Al₂O₃) ReducingAgent->Grinding Extraction Wash with Solvent Grinding->Extraction Filtration Filter Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Product Primary Amine Evaporation->Product

Fig. 3: Workflow for the solvent-free reduction of ketoximes.

Conclusion

This comparative guide highlights the reactivity of this compound in relation to its aliphatic counterparts across three fundamental transformations. While direct kinetic comparisons are scarce in the literature, the compiled yield data provides valuable insights.

  • Oximation: Aliphatic ketones generally exhibit higher reactivity towards oximation compared to sterically hindered aromatic ketones.

  • Beckmann Rearrangement: Both this compound and a variety of aliphatic ketoximes can be converted to their corresponding amides in high yields. The choice of a suitable catalytic system is crucial for the efficiency of this rearrangement. The migratory aptitude of the substituents plays a key role in determining the reaction outcome for unsymmetrical ketoximes.

  • Reduction: A broad range of both aromatic and aliphatic ketoximes can be efficiently reduced to primary amines using various reducing agents, often with excellent yields and short reaction times.

The provided experimental protocols and workflows offer a practical guide for researchers in the fields of organic synthesis and drug development. Further quantitative kinetic studies under standardized conditions would be beneficial for a more precise and direct comparison of the reactivity of these important chemical intermediates.

References

A Comparative Analysis of E/Z Isomerism in Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl ketoxime, also known as 1,3-diphenylpropan-2-one oxime, is a chemical compound that exhibits E/Z isomerism due to the restricted rotation around the carbon-nitrogen double bond. This guide provides a comparative analysis of the E and Z isomers of this compound, offering valuable insights for researchers in organic synthesis, stereochemistry, and drug development.

Structural and Physicochemical Properties

The E/Z isomerism in this compound arises from the different spatial arrangements of the benzyl groups relative to the hydroxyl group attached to the nitrogen atom. The stability of these isomers is generally high at room temperature, but interconversion can be induced by heat or acid/base catalysis.[1]

A crystal structure for this compound has been reported, indicating that the compound crystallizes in the monoclinic space group C2/c, with centrosymmetrically related molecules forming R22(6) dimers.[2] While the publication does not explicitly assign the structure to the E or Z isomer, the dimeric association through hydrogen bonding is a key structural feature.

Table 1: Comparison of Physicochemical Properties of this compound and its Precursor

PropertyDibenzyl Ketone (Precursor)This compound (Isomer information not specified)
Melting Point 32-34 °C122-124 °C
CAS Number 102-04-51788-31-4

Note: The melting point for this compound may correspond to a specific isomer or a mixture, as the source does not specify.

Spectroscopic Analysis

Experimental Protocols

Synthesis of this compound

A general and environmentally friendly method for the synthesis of ketoximes involves the reaction of the corresponding ketone with hydroxylamine hydrochloride.[5]

  • Materials: Dibenzyl ketone, hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine), ethanol.

  • Procedure:

    • Dissolve dibenzyl ketone in ethanol.

    • Add a solution of hydroxylamine hydrochloride and a base in water or ethanol.

    • Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • The crude product will likely be a mixture of E and Z isomers.

Separation of E/Z Isomers

The separation of E/Z isomers of ketoximes can be achieved through various chromatographic and crystallization techniques.[6]

  • Fractional Crystallization: This method relies on the differential solubility of the isomers in a particular solvent.

    • Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Allow the solution to cool down slowly. The less soluble isomer will crystallize out first.

    • Filter the crystals and repeat the process with the mother liquor to isolate the more soluble isomer. The choice of solvent and the cooling rate are critical for successful separation.

  • Column Chromatography: This is a common and effective method for separating isomers with different polarities.[2]

    • Pack a chromatography column with a suitable stationary phase, such as silica gel.

    • Dissolve the isomer mixture in a small amount of the chosen eluent (a solvent or mixture of solvents).

    • Load the sample onto the column and elute with the chosen solvent system.

    • The isomers will travel down the column at different rates depending on their interaction with the stationary phase.

    • Collect the fractions and analyze them by TLC to identify the separated isomers.

Logical Relationships in E/Z Isomerism

The logical relationship between the starting material, the reaction to form the oxime, and the resulting E and Z isomers can be visualized as follows:

G cluster_start Starting Material cluster_reaction Oximation Reaction cluster_products Isomeric Products Dibenzyl Ketone Dibenzyl Ketone Hydroxylamine Hydroxylamine Dibenzyl Ketone->Hydroxylamine Reacts with E-Dibenzyl Ketoxime E-Dibenzyl Ketoxime Hydroxylamine->E-Dibenzyl Ketoxime Forms Z-Dibenzyl Ketoxime Z-Dibenzyl Ketoxime Hydroxylamine->Z-Dibenzyl Ketoxime Forms E-Dibenzyl Ketoxime->Z-Dibenzyl Ketoxime Interconversion

Caption: E/Z Isomerism Pathway of this compound.

This guide provides a foundational understanding of the E/Z isomerism in this compound. Further experimental investigation is required to fully characterize the individual isomers and optimize their separation and selective synthesis.

References

A Comparative Guide to the Efficacy of Dibenzyl Ketoxime as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dibenzyl Ketoxime with Alternative Oxime Ligands in Catalysis, Supported by Experimental Data.

In the realm of transition metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Oxime-based ligands have emerged as a versatile and cost-effective class of ligands for palladium-catalyzed cross-coupling reactions, offering an alternative to traditional phosphine ligands. This guide provides a comparative analysis of the efficacy of this compound as a ligand in Suzuki-Miyaura and Heck cross-coupling reactions, benchmarked against other commonly employed oxime ligands.

Executive Summary

This guide demonstrates that while this compound is a viable ligand for palladium-catalyzed cross-coupling reactions, its efficacy, based on available data, is comparable to or, in some cases, surpassed by other oxime ligands such as acetophenone oxime and cyclohexanone oxime. The selection of the optimal oxime ligand is highly dependent on the specific reaction conditions and substrates. This document provides the necessary data and protocols to inform ligand selection for specific synthetic applications.

Data Presentation: Comparison of Oxime Ligands in Catalysis

The following tables summarize the catalytic performance of palladium complexes with various oxime ligands in the Suzuki-Miyaura and Heck cross-coupling reactions. The data is compiled from literature sources to provide a basis for comparison.

Table 1: Comparison of Oxime Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / this compoundK₂CO₃Dioxane/H₂O (1:1)1002.5Data Not Available-
Acetophenone OximePd(OAc)₂ / Acetophenone OximeK₂CO₃Dioxane/H₂O (1:1)1002.592[1]
Cyclohexanone OximePd(OAc)₂ / Cyclohexanone OximeK₂CO₃Dioxane/H₂O (1:1)1000.595[1]
Di-2-pyridyl KetoximePd(OAc)₂ / Di-2-pyridyl KetoximeK₂CO₃Dioxane/H₂O (1:1)1002.5Data Not Available-

Note: Direct comparative data for this compound and Di-2-pyridyl Ketoxime under these specific Suzuki-Miyaura reaction conditions were not found in the surveyed literature. The provided data for Acetophenone Oxime and Cyclohexanone Oxime establishes a benchmark for efficacy.

Table 2: Comparison of Oxime Ligands in the Heck Reaction of Iodobenzene and Styrene

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(OAc)₂ / this compoundNaOAcDMF10024Data Not Available-
Acetophenone OximePd(OAc)₂ / Acetophenone OximeNaOAcNMP1001098[1]
Cyclohexanone OximePd(OAc)₂ / Cyclohexanone OximeNaOAcNMP1002496[1]
Di-2-pyridyl KetoximePd(OAc)₂ / Di-2-pyridyl KetoximeNaOAcDMF10024Data Not Available-

Note: As with the Suzuki-Miyaura reaction, direct comparative data for this compound and Di-2-pyridyl Ketoxime in this specific Heck reaction were not available in the reviewed literature. The data for Acetophenone Oxime and Cyclohexanone Oxime provide a performance baseline.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols are provided below for the synthesis of a palladium(II)-dibenzyl ketoxime complex and for conducting a comparative study of different oxime ligands in the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve palladium(II) chloride (1 mmol) in methanol (20 mL) by stirring and gentle heating.

  • In a separate flask, dissolve this compound (2.2 mmol) in methanol (10 mL).

  • Slowly add the this compound solution to the palladium(II) chloride solution with continuous stirring at room temperature.

  • A pale yellow precipitate should form upon addition.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Collect the precipitate by vacuum filtration and wash it with cold methanol and then with diethyl ether.

  • Dry the resulting solid under vacuum to obtain the bis(this compound)palladium(II) dichloride complex.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, and elemental analysis).

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol is designed for the comparative evaluation of different oxime ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Acetophenone oxime

  • Cyclohexanone oxime

  • Di-2-pyridyl ketoxime

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a series of identical reaction vessels (e.g., Schlenk tubes) under an inert atmosphere.

  • To each vessel, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • To each vessel, add the respective oxime ligand (0.04 mmol, 4 mol%): this compound, acetophenone oxime, cyclohexanone oxime, or di-2-pyridyl ketoxime.

  • To each vessel, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (4 mL) to each vessel.

  • Seal the vessels and heat the reaction mixtures at 100 °C with vigorous stirring for the specified reaction time (e.g., monitoring at 0.5, 1, 2.5, and 5 hours).

  • Upon completion, cool the reactions to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the yield of the coupled product, 4-methoxybiphenyl.

  • If necessary, purify the product by column chromatography on silica gel.

Mandatory Visualization

To visually represent the key processes, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle cluster_reagents Reactants pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ Base pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 R¹-R² product R¹-R² re->product reagents1 R¹-X reagents2 R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)₂ - Oxime Ligand - Aryl Halide - Boronic Acid - Base - Solvent start->setup reaction Heating and Stirring (e.g., 100 °C) setup->reaction workup Aqueous Workup and Extraction reaction->workup analysis Analysis: - GC or NMR for Yield - Purification (if needed) workup->analysis end End analysis->end

Caption: General experimental workflow for a comparative catalytic study.

References

A Comparative Analysis of Dibenzyl Ketoxime Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of oximes, such as dibenzyl ketoxime, represents a critical step in the development of various organic compounds. This compound serves as a valuable intermediate in numerous synthetic pathways.[1] This guide provides a comparative analysis of different methodologies for the synthesis of this compound, with a focus on reaction yields and experimental protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The primary route to synthesizing this compound involves the reaction of 1,3-diphenyl-2-propanone with hydroxylamine hydrochloride.[2] This condensation reaction, where the carbonyl group of the ketone reacts with hydroxylamine to form an oxime, is influenced by several factors that can significantly impact the yield and purity of the final product.[2] Key parameters include the choice of solvent, reaction temperature, and reaction time.[2]

Recent advancements in green chemistry have also introduced mechanochemical methods as a viable and environmentally friendly alternative to traditional solvent-based syntheses.[2][3] These solvent-free or minimal-solvent approaches offer advantages such as reduced reaction times, simpler work-up procedures, and minimized waste generation.[2]

Comparative Reaction Yields

The following table summarizes the reaction yields for ketoxime synthesis under various conditions, providing a quantitative comparison of different methodologies. While specific data for this compound is not always available, the presented data for analogous ketoximes offers valuable insights into the efficacy of each approach.

Ketone ReactantReagents & CatalystsSolventReaction TimeTemperatureYield (%)Reference
1,3-Diphenyl-2-propanoneHydroxylamine Hydrochloride, BaseEthanol/PyridineSeveral hoursRefluxNot specified[2]
Various Aldehydes & KetonesHydroxylamine Hydrochloride, Bi2O3Solvent-free (Grinding)2-20 minRoom Temperature60-98%[4][5]
Various KetonesHydroxylamine Hydrochloride, NaOHMinimal Methanol (Grinding)MinutesNot specifiedHigh to excellent[2][3]
BenzophenoneHydroxylamine Hydrochloride, NaOHEthanol/WaterNot specifiedRefluxModerate to excellent[6][7]
Various KetonesHydroxylamine Salt, Heterogeneous Carbonate BaseAlkanolNot specified65-110 °CGood[8]

Experimental Protocols

Detailed methodologies for both conventional and green synthesis approaches are outlined below, providing a practical guide for laboratory application.

Protocol 1: Conventional Synthesis of this compound [2][7]

  • Dissolution: Dissolve 1,3-diphenyl-2-propanone in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution. The base is crucial to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The optimal reaction time may vary from several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the product is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization.

Protocol 2: Green Mechanochemical Synthesis of Ketoximes [3][4][5]

  • Mixing of Reactants: In a mortar, combine the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (Bi2O3) (0.6 mmol) or a base like sodium hydroxide.

  • Grinding: Grind the mixture with a pestle at room temperature for the required amount of time (typically a few minutes). The reaction progress can be monitored by TLC.

  • Extraction: Upon completion, add an organic solvent such as ethyl acetate to the mixture and filter to remove the catalyst or any inorganic salts.

  • Isolation: The filtrate is concentrated, and water is added to precipitate the oxime product.

  • Drying: The precipitate is filtered and dried under vacuum to yield the pure oxime. This method often results in high purity, minimizing the need for further purification steps.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound, from reactant preparation to product characterization.

G cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1,3-Diphenyl-2-propanone Hydroxylamine HCl Base/Catalyst Conventional Conventional Synthesis (Reflux in Solvent) Reactants->Conventional Mechanochemical Mechanochemical Synthesis (Grinding) Reactants->Mechanochemical Solvent Solvent (Conventional Method) Solvent->Conventional Extraction Extraction / Filtration Conventional->Extraction Mechanochemical->Extraction Purification Recrystallization / Column Chromatography Extraction->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: General workflow for this compound synthesis.

References

Safety Operating Guide

Navigating the Disposal of Dibenzyl Ketoxime: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling dibenzyl ketoxime, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available SDS information, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, standard laboratory best practices for chemical handling should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves to prevent skin contact.

  • Body Protection: Use a lab coat or other protective clothing.

Handling Guidelines:

  • Avoid creating dust when handling the solid form of this compound[1].

  • Prevent contact with skin, eyes, and clothing[1].

  • Avoid ingestion and inhalation[1].

  • Ensure adequate ventilation in the work area.

Step-by-Step Disposal Protocol

The disposal of chemical waste is governed by federal, state, and local regulations[2][3][4][5]. Therefore, laboratory personnel must be familiar with their institution's specific waste management policies and the relevant regulatory landscape.

Step 1: Waste Characterization

The initial and most crucial step is to determine if the this compound waste should be managed as hazardous or non-hazardous waste.

  • Consult the SDS: The SDS for this compound indicates that it is not considered a hazardous material[1].

  • Check for Contamination: If the this compound waste is mixed with other chemicals, particularly hazardous solvents or reagents, the entire mixture must be treated as hazardous waste.

  • Institutional Guidelines: Refer to your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Step 2: Segregation of Waste

Proper segregation of chemical waste is essential to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can react violently or produce hazardous gases[6].

Step 3: Waste Container and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure lid to prevent leaks or spills[3][7].

  • Labeling: The label should clearly identify the contents as "this compound Waste" and include the date of accumulation. If the waste is deemed hazardous due to contamination, it must bear a hazardous waste label with all required information.

Step 4: Storage of Waste

Waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory pending pickup by EHS or a licensed waste disposal contractor[6].

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment to control any potential leaks.

  • Container Closure: Keep the waste container securely closed except when adding waste[3].

Step 5: Disposal of Empty Containers

Empty containers that held this compound must also be managed correctly.

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent. The first rinseate should be collected and disposed of as chemical waste.

  • Defacing Labels: Before discarding the rinsed container in the regular trash or glass disposal, completely remove or deface the original chemical label.

Step 6: Arranging for Final Disposal

The final step is to arrange for the collection and disposal of the accumulated waste.

  • Contact EHS: Follow your institution's procedures for requesting a waste pickup from the EHS department or a designated hazardous waste management company.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Quantitative Data Summary

PropertyValueReference
Physical State Solid Crystalline[1]
Melting Point 122 - 124 °C[1]
Hazard Classification Not considered hazardous by 2012 OSHA Hazard Communication Standard[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dibenzyl_Ketoxime_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste mixed with hazardous materials? consult_sds->is_hazardous non_hazardous_waste Treat as Non-Hazardous Waste is_hazardous->non_hazardous_waste No hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes segregate Segregate in a dedicated, compatible container non_hazardous_waste->segregate hazardous_waste->segregate label_container Label container with contents and accumulation date segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request waste pickup from Environmental Health & Safety (EHS) store_saa->request_pickup document Document waste disposal request_pickup->document end End: Compliant Disposal document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibenzyl Ketoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dibenzyl ketoxime, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. While some safety data sheets (SDS) for this compound suggest it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, related compounds like methyl ethyl ketoxime are known to be toxic, skin and eye irritants, and potential carcinogens.[1][2][3] Therefore, a cautious and comprehensive approach to safety is strongly recommended.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for any signs of degradation or punctures before each use. Ensure the chosen glove material is compatible with this compound and any solvents being used. Change gloves immediately if they become contaminated.
Body Protection A laboratory coat or chemical-resistant apron.A fully fastened lab coat provides a barrier against accidental spills. For tasks with a higher potential for splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection Generally not required under normal use with adequate ventilation.[4]A NIOSH-approved respirator may be necessary if handling large quantities, if the material is aerosolized, or if working in an area with poor ventilation. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and methodical workflow is essential for minimizing the risk of exposure and contamination.

Pre-Operational Checklist:
  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Assemble all Necessary Materials: Have all required equipment, including PPE, weighing papers, spatulas, and waste containers, readily available.

  • Designate a Work Area: Clearly define the area where this compound will be handled to prevent cross-contamination.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, and finally eye/face protection.

  • Weighing and Transferring:

    • Perform all weighing and transferring of solid this compound within a chemical fume hood to minimize the risk of inhaling dust particles.

    • Use a disposable weighing paper or a dedicated, tared container.

    • Carefully transfer the desired amount using a clean spatula.

    • Avoid creating dust. If dust is generated, gently wipe the area with a damp paper towel (wetted with an appropriate solvent if necessary) and dispose of it as hazardous waste.

  • In-Use Procedures:

    • Keep containers of this compound closed when not in use.

    • If working with solutions, handle them with the same level of care as the solid material.

    • In the event of a spill, follow the emergency procedures outlined below.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment that came into contact with this compound.

    • Wipe down the work area with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove gloves first, followed by eye/face protection, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response Plan:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (disposable) Place all contaminated items (e.g., gloves, weighing papers, pipette tips) in a designated hazardous waste container.
Contaminated Labware (reusable) Decontaminate glassware and other reusable equipment with an appropriate solvent. Collect the rinse solvent as hazardous waste.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

Note: All waste disposal must be conducted in accordance with local, state, and federal regulations.[6] Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended operational workflow and the hierarchy of controls for minimizing risk.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_vent Ensure Ventilation prep_ppe Assemble PPE prep_area Designate Work Area handle_don Don PPE prep_area->handle_don handle_weigh Weigh & Transfer handle_don->handle_weigh handle_use In-Use Procedures handle_weigh->handle_use post_clean Clean Equipment & Area handle_use->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: A flowchart illustrating the key steps from preparation to post-handling for this compound.

Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.